Benzotriazole-1-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
benzotriazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXWUNNKCQWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396222 | |
| Record name | Benzotriazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-29-9 | |
| Record name | 1H-Benzotriazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzotriazole-1-carboxamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90396222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzotriazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Benzotriazole-1-carboxamide: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of Benzotriazole-1-carboxamide, a versatile heterocyclic compound with significant applications across various scientific and industrial domains. From its fundamental chemical properties to its emerging roles in medicinal chemistry and materials science, this document offers a technical overview intended for researchers, chemists, and professionals in drug development.
Core Identification and Chemical Properties
This compound is a derivative of benzotriazole, a bicyclic compound composed of a benzene ring fused to a triazole ring. The addition of a carboxamide group at the N1 position of the benzotriazole ring system imparts unique chemical reactivity and utility.
Molecular Formula: C₇H₆N₄O[1][2]
IUPAC Name: 1H-Benzotriazole-1-carboxamide[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference. These properties are critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 170 - 175 °C | [1] |
| Solubility | Moderately soluble in water | [3] |
| InChI Key | UUMXWUNNKCQWHS-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C2C(=C1)N=NN2C(=O)N | [2] |
Structural Representation
The chemical structure of this compound is fundamental to understanding its reactivity and interactions. The planar benzotriazole ring system and the reactive carboxamide group are key features.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Synthesis of the Benzotriazole Core
The foundational benzotriazole scaffold is typically synthesized via the diazotization of o-phenylenediamine.[4][5] This reaction involves treating o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid).[5] The resulting mono-diazonium salt undergoes spontaneous intramolecular cyclization to yield the benzotriazole ring system.[4][5]
Sources
biological activity of Benzotriazole-1-carboxamide derivatives
An In-Depth Technical Guide to the Biological Activity of Benzotriazole-1-carboxamide Derivatives
Abstract
Benzotriazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3] When functionalized as this compound derivatives, this core structure gives rise to a class of molecules with a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action of these derivatives. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this promising class of compounds.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are cornerstones in the development of therapeutic agents, with a significant number of FDA-approved drugs featuring such skeletons.[3] Among these, the benzotriazole nucleus, which consists of a benzene ring fused to a 1,2,3-triazole ring, is of particular interest.[2] This structure is a bioisosteric analog of purine, allowing it to interact with biological targets that recognize purine-based structures, thereby potentially interfering with metabolic pathways or binding to key enzymes.[6]
The carboxamide linkage at the N-1 position of the benzotriazole ring provides a critical handle for synthetic modification. This allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. The versatility of the benzotriazole scaffold, combined with the synthetic accessibility of its carboxamide derivatives, makes it a highly attractive platform for the discovery of novel therapeutic agents.[5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a straightforward and robust chemical pathway. The core of this synthesis is the formation of an amide bond between the 1H-benzotriazole nucleus and a carboxylic acid, or more commonly, an activated carboxylic acid derivative like an acyl chloride.
A general synthetic approach begins with the reaction of o-phenylenediamine with sodium nitrite in an acidic medium, such as acetic acid, to form the foundational 1H-benzotriazole ring.[7][8] This is followed by the crucial amide coupling step.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Exemplary Synthetic Protocol: Amide Coupling
The following protocol outlines a standard procedure for the synthesis of amide derivatives from a benzotriazole carboxylic acid precursor.
-
Dissolution: Dissolve the starting carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF).
-
Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), to the solution and stir for 15-20 minutes at 0°C to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0 eq.) and a base, such as triethylamine (1.2 eq.), to the reaction mixture.[9]
-
Reaction: Allow the mixture to stir at room temperature for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate is then typically washed with a saturated sodium chloride solution and extracted with an organic solvent like chloroform.[9]
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final this compound derivative.[9]
Key Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a wide array of biological activities. This section details the most significant findings in key therapeutic areas.
Antimicrobial Activity
The search for new antimicrobial agents is driven by the rise of antibiotic-resistant pathogens.[4] Benzotriazole derivatives have been extensively investigated in this context, showing activity against a broad range of bacteria and fungi.[1]
-
Antibacterial Activity: Derivatives incorporating the benzotriazole moiety have shown potent activity against both Gram-positive and Gram-negative bacteria.[1] For example, certain triazolo[4,5-f]-quinolinone carboxylic acids, which feature a benzotriazole structure, exhibited encouraging activity against Escherichia coli with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/mL.[1] The introduction of bulky hydrophobic groups or specific substituents like a –COOMe group at the fifth position of the benzotriazole ring can significantly enhance antibacterial potency, leading to MIC values as low as 0.125-0.25 μg/ml.[4]
-
Antifungal Activity: The structural similarity of the benzotriazole ring to the triazole moiety in antifungal drugs like fluconazole has inspired the development of benzotriazole-based antifungal agents.[1] These compounds often exert their effect by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Structure-activity relationship studies have shown that the introduction of electron-withdrawing groups (e.g., -NO₂, -Cl, -F) at position 5 of the benzotriazole ring tends to increase antimycotic activity.[1]
Table 1: Selected Antibacterial Activity of Benzotriazole Derivatives
| Compound ID | Target Organism | MIC (μg/mL) | Reference |
| 19 | B. subtilis | 1.56 | [9] |
| 19 | S. aureus | 1.56 | [9] |
| 19 | P. aeruginosa | 3.12 | [9] |
| 13a/b | Gram-positive strains | 0.125 - 0.25 | [1] |
Antiviral Activity
Several human diseases caused by enteroviruses currently lack effective clinical treatments, highlighting the urgent need for new antiviral drugs.[3] Benzotriazole derivatives have emerged as a promising class of antiviral agents, particularly against RNA viruses.
Bis-benzotriazole-dicarboxamide derivatives have been identified as inhibitors of the poliovirus helicase, acting as false substrates that bind to the enzyme.[6] More recent studies have identified derivatives with selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC₅₀ values ranging from 6 to 18.5 μM.[3] Mechanistic studies on lead compounds from these series suggest that they act during the early stages of viral infection, potentially by interfering with the viral attachment process, and can protect cells from virus-induced apoptosis.[3]
Anticancer Activity
The structural analogy of benzotriazole to purine makes it an excellent candidate for developing antimetabolites that can interfere with nucleic acid synthesis in rapidly proliferating cancer cells.[6] Several this compound and related derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.
For instance, certain bis-benzotriazole dicarboxamides have shown notable antiproliferative effects.[6] One lead compound was found to induce apoptosis in SK-MES-1 lung cancer cells in a dose-dependent manner.[6] The mechanism often involves the inhibition of key cellular processes required for cancer cell growth and survival. Other related triazole derivatives have been shown to arrest the cell cycle and inhibit critical enzymes like EGFR tyrosine kinase.[10][11]
Anti-inflammatory and Analgesic Activity
Chronic inflammation is implicated in a wide range of diseases. Some benzotriazole derivatives have been screened for anti-inflammatory and analgesic properties. For example, a series of chlorosubstituted, phenoxyacetyl benzotriazoles showed mild to moderate anti-inflammatory and analgesic effects.[1] The mechanism for these activities may be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), or the modulation of pro-inflammatory signaling pathways.
Anthelmintic Activity
Parasitic worm infections remain a major global health problem.[1] Benzimidazoles are a cornerstone of anthelmintic therapy, and their bioisosteres, benzotriazoles, have also shown promise. Specifically, benzotriazoles with 1- and 2-carbamoyl substituents have reported anthelmintic activity.[1] A series of benzotriazole-1-carbonyl-3,5-arylformazans demonstrated dose-dependent activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs.[1]
Structure-Activity Relationship (SAR) Insights
The is highly dependent on the nature and position of substituents on both the benzotriazole ring and the carboxamide moiety. Synthesizing insights from various studies reveals several key SAR principles.
Caption: Key Structure-Activity Relationship (SAR) principles for this compound derivatives.
-
Substituents on the Benzotriazole Ring:
-
Position: The position of substituents is critical. For antifungal activity, electron-withdrawing groups in the 5-position generally lead to more potent compounds than the same substitution in the 6-position.[1]
-
Electronic Effects: Halogenation (e.g., chloro, bromo) or the addition of nitro groups often enhances antimicrobial and antimycobacterial activity.[1]
-
-
Substituents on the Carboxamide Nitrogen:
-
Aromatic vs. Aliphatic: The nature of the group attached to the carboxamide nitrogen dictates the overall lipophilicity and potential for specific interactions (e.g., hydrogen bonding, π-stacking) with the biological target.
-
Steric Hindrance: The size and shape of this substituent can influence how the molecule fits into a binding pocket. Bulky groups can either enhance activity by occupying a hydrophobic pocket or decrease it through steric clashes.[1]
-
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized protocols are essential. Below are detailed methodologies for key biological assays.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12]
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring absorbance at 600 nm.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of mammalian or cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their broad spectrum of biological activity provides numerous starting points for therapeutic development. The research highlighted in this guide demonstrates significant potential in the fields of infectious diseases and oncology.
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives that show potent activity but have an unknown mechanism of action.
-
Optimizing Pharmacokinetics: Moving beyond in vitro potency to develop derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties suitable for in vivo studies.
-
Combating Resistance: Investigating the efficacy of these compounds against drug-resistant strains of bacteria, viruses, and cancer cells.
-
QSAR and In Silico Modeling: Employing computational tools to rationally design next-generation derivatives with enhanced potency and selectivity, thereby accelerating the discovery process.
By leveraging the foundational knowledge of their synthesis, biological activity, and SAR, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
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Di Santo, R. Benzotriazole: An overview on its versatile biological behavior - PMC. PubMed Central. [Link]
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Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. (2024-12-01). [Link]
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(PDF) Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. (2025-08-09). [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. NIH. [Link]
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Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. PubMed Central. [Link]
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Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. (2021-03-28). [Link]
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3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC. NIH. [Link]
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Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. (2020-11-25). [Link]
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Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. ACS Publications. [Link]
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Review on synthetic study of benzotriazole. GSC Online Press. [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers. (2021-05-03). [Link]
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A Review on: Synthesis of Benzotriazole. ijariie. [Link]
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. (2025-06-12). [Link]
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Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. (2022-05-11). [Link]
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1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024-03-30). [Link]
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The Solubility Landscape of Benzotriazole-1-carboxamide: A Technical Guide for Researchers
Foreword: Navigating the Solubility Challenge in Drug Development
In the realm of pharmaceutical sciences and drug development, understanding the solubility of a compound is not merely a preliminary checkbox but a cornerstone of successful formulation and therapeutic efficacy. Benzotriazole-1-carboxamide, a molecule of significant interest due to its versatile chemical scaffold, presents a unique set of solubility challenges and opportunities. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in common organic solvents. Moving beyond a simple compilation of data, this guide delves into the physicochemical principles governing its solubility, offers predictive models, and provides detailed, field-proven experimental protocols for accurate solubility determination. Our aim is to empower researchers with the knowledge and tools necessary to navigate the complexities of solubilizing this promising compound, thereby accelerating the pace of innovation.
Physicochemical Profile of this compound
A thorough understanding of the molecular structure and inherent properties of this compound is fundamental to predicting and interpreting its solubility behavior.
Molecular Structure and Functional Groups:
This compound possesses a fused bicyclic system consisting of a benzene ring and a triazole ring, with a carboxamide group attached to one of the nitrogen atoms of the triazole moiety.
-
Benzotriazole Core: The aromatic benzotriazole core is largely nonpolar, contributing to its solubility in solvents with similar characteristics.
-
Carboxamide Group (-CONH₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This group is pivotal in dictating the compound's interaction with polar solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [1], [2] |
| Molecular Weight | 162.15 g/mol | [1], [2] |
| Melting Point | 170 - 175 °C | [1] |
| Appearance | White to pale yellow powder | [1] |
The high melting point of this compound suggests strong intermolecular forces in its solid-state, primarily due to hydrogen bonding and π-π stacking interactions. Overcoming this crystal lattice energy is a critical factor in the dissolution process.
Theoretical Underpinnings of Solubility: A Predictive Approach
While empirical determination remains the gold standard, theoretical models can offer valuable predictive insights into the solubility of this compound, guiding solvent selection and experimental design.
The "Like Dissolves Like" Principle in the Context of this compound
The adage "like dissolves like" serves as a foundational principle in solubility prediction. This relates to the polarity of the solute and the solvent.
-
Polar Solvents: Solvents capable of hydrogen bonding (protic, e.g., methanol, ethanol) and those with large dipole moments (aprotic, e.g., DMSO, DMF) are expected to be effective in dissolving this compound. The energy released from the formation of strong solute-solvent hydrogen bonds can compensate for the energy required to break the solute-solute and solvent-solvent interactions.
-
Nonpolar Solvents: Nonpolar solvents such as toluene and hexane are anticipated to be poor solvents for this compound. The minimal interaction between the nonpolar solvent and the highly polar carboxamide group is insufficient to overcome the strong intermolecular forces within the crystal lattice of the solute.
Hansen Solubility Parameters (HSP): A Quantitative Predictive Tool
Hansen Solubility Parameters (HSP) provide a more sophisticated, semi-quantitative method for predicting solubility.[3] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Hansen Solubility Parameters for Benzotriazole:
| Parameter | Value (MPa½) |
| δd (Dispersion) | 18.7 |
| δp (Polar) | 15.6 |
| δh (Hydrogen Bonding) | 12.4 |
Source: [4]
To predict solubility, the "Hansen distance" (Ra) between the solute (this compound, using benzotriazole as a proxy) and a solvent is calculated. A smaller Ra value indicates a higher likelihood of good solubility.
Inferred and Expected Solubility in Common Organic Solvents
Direct quantitative solubility data for this compound is scarce in publicly available literature. However, based on the solubility of the parent compound, benzotriazole, and the principles of physical organic chemistry, we can infer a qualitative and semi-quantitative solubility profile.
Qualitative Solubility of Benzotriazole (as a proxy):
| Solvent | Type | Expected Solubility of Benzotriazole | Inferred Solubility of this compound |
| Water | Polar Protic | Sparingly Soluble | Likely Sparingly Soluble |
| Methanol | Polar Protic | Soluble | Expected to be Soluble |
| Ethanol | Polar Protic | Soluble | Expected to be Soluble |
| Acetone | Polar Aprotic | Soluble | Expected to be Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Expected to be Highly Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Expected to be Highly Soluble |
| Chloroform | Weakly Polar | Soluble | Likely Moderately Soluble |
| Toluene | Nonpolar | Soluble | Likely Poorly Soluble |
Rationale for Inferences:
The addition of the polar carboxamide group to the benzotriazole scaffold is expected to enhance its solubility in polar solvents, particularly those that can engage in hydrogen bonding (e.g., DMSO, DMF, alcohols). Conversely, this increased polarity will likely decrease its solubility in nonpolar solvents like toluene compared to the parent benzotriazole.
Experimental Determination of Solubility: A Practical Guide
Given the lack of published quantitative data, empirical determination of the solubility of this compound is essential for any research or development application. The following section provides a detailed, step-by-step protocol based on the widely accepted isothermal shake-flask method, followed by quantification using UV-Vis spectroscopy.
Experimental Workflow
The following diagram illustrates the overall workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer and quartz cuvettes
Protocol:
-
Preparation of Standard Solutions for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[5]
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Place the vials in an orbital shaker or on a stirrer plate at a constant, controlled temperature.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle by gravity or use a centrifuge to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis of Saturated Solution:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the previously determined λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original, undiluted (saturated) solution. This value represents the solubility of this compound in that solvent at the experimental temperature.
-
Conclusion and Future Perspectives
While a definitive, quantitative solubility database for this compound in a wide array of organic solvents is yet to be established in the public domain, this guide provides a robust framework for both predicting and empirically determining this critical parameter. The physicochemical properties of the molecule, particularly the interplay between its nonpolar benzotriazole core and its polar carboxamide functional group, suggest a favorable solubility profile in polar aprotic and protic solvents. For solvents where solubility is a key determinant of performance, the experimental protocol detailed herein offers a reliable and reproducible method for generating the necessary data. As research into benzotriazole derivatives continues to expand, it is anticipated that a more comprehensive understanding of their solubility will emerge, further enabling their application in drug discovery and materials science.
References
-
Ataman Kimya. (n.d.). BENZOTRIAZOLE. Retrieved from [Link]
-
Hansen, C. M. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]
- Raynal, M., & Bouteiller, L. (2011).
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Role of Benzotriazole-Derived Reagents in Peptide Coupling
A Senior Application Scientist's Guide to Benzotriazole-1-carboxamide and Related Activating Agents
For researchers, synthetic chemists, and professionals in drug development, the efficient and precise formation of the peptide bond is paramount. This guide provides an in-depth exploration of peptide coupling reagents centered around the benzotriazole scaffold. While directly addressing this compound, we will broaden the scientific context to include its more established and functional relatives, providing a robust and practical understanding of how this chemical moiety has become indispensable in modern peptide synthesis.
The Central Role of Activation in Peptide Synthesis
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process is not spontaneous and requires the "activation" of the carboxyl group to make it sufficiently electrophilic for attack by the amino group of the incoming amino acid.[2] An ideal coupling reagent facilitates this activation with high efficiency, minimizes the risk of racemization at the chiral α-carbon, and generates byproducts that are easily removed.[3]
The benzotriazole core structure has proven to be exceptionally effective in this role. Its derivatives serve either as additives to other activating agents or as integral components of standalone coupling reagents.[4]
The Benzotriazole Scaffold: From Additive to Reagent
The story of benzotriazole in peptide chemistry begins with 1-Hydroxybenzotriazole (HOBt) . When used in conjunction with carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), HOBt acts as a "racemization suppressant."[5]
Mechanism of Action with HOBt:
-
The carbodiimide first reacts with the N-protected amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization and other side reactions.
-
HOBt rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, HOBt-active ester.
-
This active ester then reacts cleanly with the free amine of the second amino acid to form the desired peptide bond, regenerating HOBt.[5]
This foundational principle—the in-situ formation of a benzotriazole active ester—paved the way for the development of more advanced, single-molecule coupling reagents.
This compound: A Stable Derivative
This compound is a stable, crystalline solid. While it contains the key benzotriazole moiety, it is not typically employed as a direct peptide coupling reagent in the same vein as reagents like HBTU or PyBOP. Its primary applications lie elsewhere, for instance, as a corrosion inhibitor or as a reagent in the synthesis of urea derivatives.[6]
However, the underlying chemistry of related structures is highly relevant. The concept of a pre-formed, stable yet reactive benzotriazole derivative is powerful. This leads us to two closely related classes of compounds that are directly applicable to peptide synthesis: N-acylbenzotriazoles and Benzotriazole-1-carboxamidinium salts .
N-Acylbenzotriazoles: Isolable Active Esters
A more direct application of the benzotriazole activating principle involves the pre-synthesis of N-(Protected-α-aminoacyl)benzotriazoles. These compounds are essentially the isolated, stable active esters of amino acids.[2] They can be prepared from the corresponding N-protected amino acid and offer the advantage of being shelf-stable, allowing for a clean coupling reaction upon addition of the amine component without the need for additional activating agents at the point of coupling.[2]
Benzotriazole-1-carboxamidinium Salts (e.g., BCAT, HBTU)
This class represents the pinnacle of benzotriazole-based reagent design. Here, the activating HOBt moiety is incorporated into a larger molecule, typically an aminium or uronium salt.
-
Benzotriazole-1-Carboxamidinium Tosylate (BCAT): This reagent acts as a direct mediator, facilitating the peptide bond formation with high efficiency and low toxicity.[7]
-
HBTU/TBTU: These are among the most common coupling reagents used in automated solid-phase peptide synthesis (SPPS). They react with the carboxylic acid to generate the HOBt-active ester in situ, leading to rapid and efficient coupling.[5][8]
Experimental Protocols
Safety First: Always handle benzotriazole derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Review the Safety Data Sheet (SDS) for each specific reagent before use.[10] Note that some derivatives, like HOAt, can have explosive properties, and byproducts of some reagents, like the HMPA from BOP, are carcinogenic.[1][11]
Protocol 1: General SPPS Coupling with TBTU/HOBt
This protocol details a standard coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (4 eq. relative to resin loading)
-
TBTU (3.9 eq.)
-
HOBt (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.[12]
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid, TBTU, and HOBt in a minimal amount of DMF.
-
Coupling Reaction: a. Add the activation solution from step 3 to the drained resin. b. Immediately add the DIPEA to the reaction vessel. c. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling using a Pre-activated N-acylbenzotriazole
This protocol is advantageous when a specific activated amino acid needs to be prepared in advance and stored.
Part A: Preparation of N-(Fmoc-aminoacyl)benzotriazole [2]
-
Dissolve 1 equivalent of Fmoc-amino acid in anhydrous THF or CH2Cl2.
-
Add 4 equivalents of 1H-benzotriazole.
-
Cool the solution to 0°C and slowly add 1.2 equivalents of thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, crystallization).
Part B: Peptide Coupling
-
Dissolve the C-terminal protected amino acid or peptide (with a free N-terminal amine) in DMF or DCM.
-
Add 1.1 equivalents of the purified N-(Fmoc-aminoacyl)benzotriazole from Part A.
-
Add 1.2 equivalents of a non-nucleophilic base such as DIPEA.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.
-
Work up the reaction by aqueous extraction to remove the base and benzotriazole byproduct, followed by purification of the dipeptide product.
Data and Comparison of Reagents
The choice of coupling strategy depends on the specific requirements of the synthesis, such as the scale, the difficulty of the sequence, and cost considerations.
| Feature | Carbodiimide + HOBt | TBTU / HBTU | N-Acylbenzotriazole |
| Type | In-situ activation | In-situ activation | Pre-formed active ester |
| Efficiency | Good, but can be slow | Very high, rapid kinetics[8] | High |
| Racemization Risk | Low with HOBt[5] | Very low[5] | Minimal |
| Byproducts | DCU/DIU (may require filtration) | Water-soluble | Benzotriazole (water-soluble) |
| Ease of Use (SPPS) | Standard | Excellent, ideal for automation[8] | Less common for SPPS |
| Cost | Low | Moderate to High | Moderate (requires extra step) |
| Key Advantage | Cost-effective, foundational | High reliability and speed | Stable, isolable active species |
SPPS Workflow Visualization
The following diagram illustrates a typical automated SPPS cycle, which is greatly enabled by the reliability of benzotriazole-based reagents like HBTU or TBTU.
References
-
This compound. Chem-Impex.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
BENZOTRIAZOLE Safety Data Sheet. Sdfine.
-
Synthesis of benzotriazole–amino acid–benzenesulfonamide conjugates and phenylsulfonyl-dipeptides. (2025). ResearchGate.
-
Coupling Reagents. Aapptec Peptides.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Benzotriazole-1-Carboxamidinium Tosylate: A Versatile Chemical Compound for Various Applications. NINGBO INNO PHARMCHEM CO.,LTD.
-
Ibrahim, M. A., & El-Faham, A. (2013). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 9, 2138–2146.
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
-
Avhad, K. C., & Upare, A. A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
-
Varkey, J. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-116.
-
Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Tetrahedron Letters, 30(15), 1927-1930.
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
-
Bédard, F., & Biron, E. (2018). Methods and protocols of modern solid phase peptide synthesis. Methods in Enzymology, 611, 3-38.
-
Safety Data Sheet: 1,2,3-Benzotriazole. (2023). Carl ROTH.
-
This compound. Sigma-Aldrich.
-
SAFETY DATA SHEET: 1H-Benzotriazole. (2024). Sigma-Aldrich.
-
Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Method for peptide synthesis. (2009). Google Patents.
-
SAFETY DATA SHEET: 1,2,3-Benzotriazole. (2025). PENTA s.r.o.
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Application Notes & Protocols: The Utility of Benzotriazole-1-carboxamide as a Superior Leaving Group in Nucleophilic Substitution
Executive Summary: Re-evaluating Acylation with Benzotriazole Chemistry
In the landscape of synthetic organic chemistry, the quest for stable, efficient, and versatile reagents is perpetual. Benzotriazole-1-carboxamide has emerged as a formidable tool, particularly in nucleophilic substitution reactions where it functions as an exceptional leaving group.[1][2] This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols for leveraging this powerful synthetic auxiliary. Benzotriazole is not merely a reagent; it is a versatile platform that can be readily incorporated into a molecule and subsequently displaced with high efficiency.[1] This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to integrate this compound and its derivatives into their synthetic workflows, particularly for the synthesis of ureas, amides, and peptides.[3][4]
The Mechanistic Underpinnings: Why Benzotriazole Excels as a Leaving Group
The efficacy of any leaving group is fundamentally tied to its stability once it has departed from the parent molecule. The benzotriazolide anion, the conjugate base of benzotriazole (pKa ≈ 8.2), exhibits remarkable stability.[1] This stability is derived from the delocalization of the negative charge across the three nitrogen atoms of the triazole ring and the fused benzene ring, a classic example of resonance stabilization.
When a nucleophile attacks the electrophilic carbonyl carbon of this compound, a transient tetrahedral intermediate is formed. The subsequent collapse of this intermediate is driven by the reformation of the carbonyl double bond and the expulsion of the highly stable benzotriazolide anion. This low-energy transition state and stable product formation are what make the benzotriazole moiety an excellent leaving group, facilitating reactions under mild conditions.[3]
Figure 1: General mechanism of nucleophilic acyl substitution.
Synthesis of the Key Reagent: this compound
The utility of this methodology begins with the efficient preparation of the core reagent. This compound can be synthesized in high yields from the readily available starting material 1,2-diaminobenzene via an o-aminophenylurea intermediate.[5] This process avoids the direct use of more hazardous reagents like carbamoyl chloride.
The foundational benzotriazole ring itself is classically synthesized through the diazotization of o-phenylenediamine with sodium nitrite in an acidic medium, followed by spontaneous intramolecular cyclization.[6][7][8]
Figure 2: Synthetic pathway for this compound.
Core Applications and Protocols
Application I: Synthesis of Substituted Ureas
This compound serves as an excellent carbamoylating agent for the synthesis of mono- and N,N-disubstituted ureas.[9] The reaction proceeds smoothly with primary and secondary amines under mild conditions, and the workup is often straightforward, as the benzotriazole byproduct can be easily removed.[3]
Table 1: Representative Synthesis of Ureas
| Nucleophile (Amine) | Product | Typical Yield (%) |
|---|---|---|
| Diethylamine | N,N-Diethylurea | 96 |
| Piperidine | 1-(Piperidine-1-carbonyl)piperidine | 92 |
| Morpholine | 4-(Morpholine-4-carbonyl)morpholine | 95 |
| p-Anisidine | 1-(4-Methoxyphenyl)urea | 61 |
(Data synthesized from claims in reference[3])
Protocol 1: General Procedure for the Synthesis of an N,N-Disubstituted Urea
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.1 eq.) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove the benzotriazole byproduct, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Application II: Peptide Bond Formation
The "benzotriazole methodology," pioneered by Katritzky, extends to the synthesis of peptides.[10][11] In this approach, a carboxylic acid (e.g., an N-protected amino acid) is first converted to its corresponding N-acylbenzotriazole. This activated intermediate is a stable, often crystalline solid that readily reacts with another amino acid (or its ester) to form a dipeptide with minimal racemization.[4] This method is advantageous as it avoids the in-situ generation of highly reactive, unstable intermediates.
Figure 3: Experimental workflow for urea synthesis and purification.
Protocol 2: Two-Step N-Acylation of an Amine (Peptide Coupling Model)
Step A: Synthesis of N-Acylbenzotriazole
-
To a solution of the N-protected amino acid (1.0 eq.) and 1H-benzotriazole (1.1 eq.) in anhydrous THF, add a coupling agent such as thionyl chloride (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The N-acylbenzotriazole intermediate can often be isolated by precipitation or crystallization after solvent removal.
Step B: Amide Bond Formation
-
Dissolve the isolated N-acylbenzotriazole (1.0 eq.) in an appropriate solvent (e.g., THF or DMF).
-
Add the amino acid ester hydrochloride (1.1 eq.) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the salt and facilitate the reaction.
-
Stir the mixture at room temperature until the N-acylbenzotriazole is consumed.
-
Perform an aqueous workup similar to Protocol 1 to isolate the N-protected dipeptide product.
Concluding Remarks: A Self-Validating System
The protocols described herein represent a self-validating system. The stability and often crystalline nature of the benzotriazole-activated intermediates (N-acyl and N-carbamoyl benzotriazoles) allow for their isolation and characterization before use in the subsequent nucleophilic substitution step. This modularity provides a critical control point, ensuring the integrity of the activated species before committing valuable nucleophiles. The straightforward purification, driven by the distinct acidic properties of the benzotriazole byproduct, further enhances the trustworthiness and reproducibility of these methods. By understanding the mechanistic principles and employing these robust protocols, researchers can confidently utilize this compound as a superior leaving group to achieve their synthetic goals.
References
- Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. N.p., n.d. Web.
-
GSC Online Press. Review on synthetic study of benzotriazole. [Link]
-
NIH. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents - PMC. [Link]
-
PubMed Central (PMC). Benzotriazole: An overview on its versatile biological behavior - PMC. [Link]
-
Lupine Publishers. Benzotriazole: A Versatile Synthetic Auxiliary Volume 2 - Issue 1. [Link]
-
Scribd. Synthesis of Benzotriazole from o-Phenylenediamine | PDF | Filtration | Nitrite. [Link]
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
IJCRT.org. Review Of Benzotriazole. [Link]
-
ResearchGate. Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. [Link]
- N.p.
-
Organic Chemistry Portal. Benzotriazole synthesis. [Link]
-
Organic Syntheses. 1,2,3-benzotriazole. [Link]
-
ACS Publications. Benzotriazole-assisted synthesis of monoacyl aminals and their peptide derivatives | The Journal of Organic Chemistry. [Link]
- N.p. Peptide Synthesis Using Unprotected Amino Acids with N-(Z- -Aminoacyl)benzotriazoles. N.p., n.d. Web.
-
ResearchGate. (PDF) Benzotriazole: A Versatile Synthetic Auxiliary. [Link]
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The Benchtop Synthesis of N,N-Disubstituted Ureas: An Application Guide to Benzotriazole-1-carboxamide
Introduction: The Enduring Importance of the Urea Moiety in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, multipoint hydrogen bonds with biological targets.[1] This capacity for strong and specific interactions has cemented the role of N,N-disubstituted ureas in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1] Consequently, the development of robust, efficient, and safe synthetic routes to these valuable compounds is a perpetual focus in the drug development landscape.
Historically, the synthesis of ureas has been dominated by methods employing highly toxic and difficult-to-handle reagents like phosgene and its derivatives.[1] While effective, the inherent hazards associated with these reagents necessitate stringent safety protocols and limit their accessibility for routine laboratory use. This has spurred the development of safer alternatives, among which Benzotriazole-1-carboxamide has emerged as a highly effective and user-friendly reagent for the preparation of mono- and N,N-disubstituted ureas under mild conditions.[2][3]
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the use of this compound for the synthesis of N,N-disubstituted ureas. We will delve into the underlying reaction mechanism, provide step-by-step protocols for the preparation of the key reagent and the target ureas, and discuss the scope and limitations of this methodology.
The Reagent: this compound - A Safer Alternative
This compound is a stable, crystalline solid that serves as an excellent carbamoylating agent.[2][3] Its efficacy stems from the nature of the benzotriazole moiety, which is an exceptional leaving group, facilitating the nucleophilic attack of amines on the carbonyl center.[4] This reagent offers a significant safety advantage over traditional phosgene-based methods, as it is non-gaseous and the byproducts are generally benign.
Protocol 1: Synthesis of this compound (2)
The key reagent, this compound (2), can be efficiently prepared from 1-cyanobenzotriazole (1) via hydrolysis with hydrogen peroxide. This procedure is adapted from the work of Katritzky, A. R., et al. published in ARKIVOC, 2003, (viii), 8-14.[2][5]
Materials:
-
1-Cyanobenzotriazole (1)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-cyanobenzotriazole (1.44 g, 10 mmol) in dichloromethane (20 mL), add tetrabutylammonium hydrogen sulfate (0.34 g, 1 mmol).
-
To this stirred mixture, add hydrogen peroxide (30%, 2.2 mL, 22 mmol) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound (2) as a solid. The product can be further purified by recrystallization if necessary.
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
The Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution
The synthesis of N,N-disubstituted ureas using this compound proceeds through a classical nucleophilic acyl substitution mechanism. The key to this reaction is the excellent leaving group ability of the benzotriazolide anion.
Caption: Reaction mechanism for urea synthesis.
The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the stable benzotriazolide anion as a leaving group, to yield the final N,N-disubstituted urea product.
Protocol 2: General Procedure for the Synthesis of N,N-Disubstituted Ureas (3)
This protocol is a generalized procedure for the synthesis of mono- and N,N-disubstituted ureas from this compound and various amines, based on the findings of Katritzky et al.[2][3]
Materials:
-
This compound (2)
-
Appropriate primary or secondary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add the desired amine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion of the reaction, add anhydrous potassium carbonate (approx. 2 g) to the reaction mixture and stir for 30 minutes. This step is crucial for removing the benzotriazole byproduct.
-
Filter the mixture to remove the potassium carbonate and benzotriazole salts.
-
Wash the solid residue with a small amount of THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The resulting crude urea can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes).
Scope and Limitations: A Look at Substrate Compatibility
This method is highly effective for a range of primary and secondary aliphatic amines, affording excellent yields of the corresponding ureas.[2][3] Even sterically hindered amines, such as diisopropylamine, react smoothly under these mild conditions.[2]
| Entry | Amine (R¹R²NH) | Product (3) | Yield (%)[3] |
| 3a | p-Anisidine | 4-Methoxyphenylurea | 61 |
| 3b | Benzylamine | Benzylurea | 93 |
| 3c | 2-Phenylethylamine | 2-Phenylethylurea | 88 |
| 3d | n-Pentylamine | n-Pentylurea | 88 |
| 3e | Di-n-butylamine | N,N-Di-n-butylurea | 94 |
| 3f | Dibenzylamine | N,N-Dibenzylurea | 96 |
| 3g | Diisopropylamine | N,N-Diisopropylurea | 91 |
Data Table: Yields of N,N-disubstituted ureas prepared from this compound.
However, the methodology has its limitations, particularly with aromatic amines. Generally, aryl amines are less nucleophilic and fail to react under these conditions. A notable exception is p-anisidine, which contains a strong electron-donating methoxy group that increases the nucleophilicity of the amino group, allowing the reaction to proceed, albeit with a modest yield.[2] For less reactive amines, alternative synthetic strategies may be required.
Workflow Visualization
Caption: Experimental workflow for urea synthesis.
Conclusion and Future Outlook
This compound stands as a valuable tool in the synthetic chemist's arsenal for the construction of N,N-disubstituted ureas. Its ease of preparation, stability, and the mild reaction conditions it requires make it an attractive alternative to hazardous traditional reagents. The straightforward purification procedure further enhances its utility, particularly in the context of medicinal chemistry and drug discovery where rapid access to diverse libraries of urea-containing compounds is often paramount. While the scope is somewhat limited with respect to less nucleophilic aromatic amines, its high efficiency with aliphatic amines makes it a go-to method for a broad range of applications. Future research may focus on expanding the substrate scope through catalyst development or modified reaction conditions to further enhance the versatility of this powerful synthetic methodology.
References
-
Avhad, K. C., et al. "Review on synthetic study of benzotriazole." GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225. [Link]
-
Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. "Synthesis of mono-and N,N-disubstituted ureas." ARKIVOC, 2003, (viii), 8-14. [Link]
-
"A Review on: Synthesis of Benzotriazole." International Journal of All Research Education and Scientific Methods (IJARESM), 2024, 10(2). [Link]
-
Bashir, H., Hashim, G., & Abdalfarg, N. "Synthesis of Benzotriazole Derivatives." International Invention of Scientific Journal, 2021, 05(03), 17-25. [Link]
-
"Synthesis of benzotriazoles." Organic Chemistry Portal. [Link]
-
Tiwari, V. K., et al. "An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-Acylbenzotriazoles." RSC Advances, 2015, 5(1), 213-217. [Link]
-
Somesh, S., et al. "One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization." Organic Chemistry: An Indian Journal, 2016, 12(5), 105. [Link]
-
Tiwari, V. K., et al. "An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles." RSC Publishing. [Link]
-
Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. "Synthesis of mono- and N,N-disubstituted ureas." Arkivoc, 2003, (viii), 8-14. [Link]
-
Costantino, L., & Barlocco, D. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Chemical Reviews, 2019, 119(17), 10827-10866. [Link]
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Application Note: Accelerated Synthesis of Benzotriazole-1-carboxamide Derivatives via Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzotriazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of N-substituted Benzotriazole-1-carboxamide derivatives, a class of compounds with significant potential in drug discovery.[4] We leverage the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods.[5][6] This guide is designed to be a self-validating system, explaining not just the procedural steps but the critical scientific rationale behind them, ensuring reproducibility and empowering researchers to adapt these methods for novel compound discovery.
The MAOS Advantage: Rationale and Mechanism
Traditional synthesis often relies on conductive heating (e.g., oil baths), where heat is inefficiently transferred from an external source through the vessel walls into the reaction mixture.[7] This process is slow and can create thermal gradients, leading to side product formation.
Microwave-assisted synthesis fundamentally changes how energy is delivered. Instead of external heating, microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture.[7][8][9] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and solvents in this protocol, possess permanent dipoles. The oscillating electric field of the microwave forces these molecules to constantly realign, generating heat through molecular friction.[9][10]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field. This movement causes collisions, rapidly converting kinetic energy into thermal energy.[7][11]
This direct, volumetric heating leads to a rapid and uniform temperature increase throughout the reaction medium, drastically accelerating reaction rates and often resulting in cleaner products with higher yields.[8][10]
Figure 1: Comparison of energy transfer in conventional vs. microwave heating.
General Synthetic Pathway
The synthesis of N-substituted Benzotriazole-1-carboxamides is efficiently achieved through a two-step process. The first step involves the conversion of a carboxylic acid-functionalized benzotriazole to a more reactive acid chloride intermediate. The second, microwave-assisted step involves the coupling of this intermediate with a desired primary or secondary amine to form the final carboxamide product.
Figure 2: General reaction scheme for this compound synthesis.
Materials & Equipment
Reagents & Solvents
-
3,4-Diaminobenzoic acid (≥98%)
-
Sodium nitrite (NaNO₂) (≥99%)
-
Glacial acetic acid
-
Thionyl chloride (SOCl₂) (≥99%)
-
Various primary and secondary amines (e.g., o-toluidine, aniline, morpholine) (≥98%)
-
Benzene (Anhydrous, ≥99.5%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl) (10% aqueous solution)
-
Sodium bicarbonate (NaHCO₃) (Saturated solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated reaction vessels (10-20 mL) and magnetic stir bars.
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels).
-
Heating mantle and magnetic stirrer/hotplate.
-
Rotary evaporator.
-
Fume hood.
-
Equipment for Thin Layer Chromatography (TLC).
-
Flash column chromatography system.
-
Melting point apparatus.
-
Analytical Instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry).
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzotriazole-5-carboxylic acid
This initial step creates the core benzotriazole scaffold from a commercially available diamine.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid (0.1 mol) in glacial acetic acid (100 mL). Cool the mixture to below 5°C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise to the cooled mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Isolation: Pour the reaction mixture into ice-cold water (500 mL). The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield Benzotriazole-5-carboxylic acid.
Scientist's Note: The diazotization of the ortho-diamine followed by spontaneous intramolecular cyclization is a classic and efficient method for forming the benzotriazole ring.[12][13] Keeping the temperature low during the addition of sodium nitrite is critical to prevent the decomposition of the unstable diazonium salt intermediate.
Protocol 2: Synthesis of Benzotriazole-5-carbonyl chloride (Intermediate 3)
This step activates the carboxylic acid for the subsequent amidation.
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, combine Benzotriazole-5-carboxylic acid (9.20 mmol) and thionyl chloride (6 mL).
-
Reflux: Gently reflux the mixture for 30-45 minutes. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure in a fume hood. The resulting solid residue is Benzotriazole-5-carbonyl chloride.
ngcontent-ng-c176312016="" class="ng-star-inserted">Scientist's Note: This reaction is performed using conventional heating because thionyl chloride is highly corrosive and volatile, making it unsuitable for standard microwave synthesizers which are typically sealed systems.[5] The acid chloride is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Protocol 3: Microwave-Assisted Synthesis of N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide (A Representative Example)
This protocol details the rapid and efficient coupling of the acid chloride with an amine using microwave irradiation.
Figure 3: Experimental workflow for the microwave-assisted amidation step.
-
Reaction Setup: In a 10 mL microwave reaction vessel containing a magnetic stir bar, add Benzotriazole-5-carbonyl chloride (5.50 mmol). Add anhydrous DMF (5 mL) followed by o-toluidine (5.50 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 5 minutes, with an initial power setting of 180W. Stirring should be active throughout.
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the mixture into a beaker containing 10% hydrochloric acid (50 mL). This will precipitate the product and convert any unreacted o-toluidine into its water-soluble hydrochloride salt.
-
Isolation: Stir the mixture for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with deionized water (3 x 20 mL) to remove any residual acid and salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure N-o-tolyl-1H-benzo[d][1][2][3]triazole-5-carboxamide.
Scientist's Note: DMF is an excellent solvent for MAOS as its high boiling point and large dipole moment allow it to absorb microwave energy efficiently and reach high temperatures safely in a sealed vessel. The 5-minute reaction time is a significant improvement over the several hours required by conventional reflux methods.[5]
Data Presentation: Comparative Synthesis Results
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and product yields against traditional conventional heating methods.
| Amine Substituent (R) | Method | Reaction Time | Yield (%) | M.P. (°C) |
| o-tolyl | Conventional (Reflux) | 4 hours | 72% | 218°C |
| Microwave | 4 min 30 sec | 83% | 220°C | |
| p-tolyl | Conventional (Reflux) | 4 hours | 75% | 225°C |
| Microwave | 5 min | 85% | 226°C | |
| p-anisyl | Conventional (Reflux) | 4 hours 30 min | 70% | 210°C |
| Microwave | 6 min | 81% | 212°C | |
| p-chlorophenyl | Conventional (Reflux) | 3 hours 30 min | 78% | 230°C |
| Microwave | 3 min | 89% | 231°C |
Table adapted from data presented in reference[5].
Conclusion
This application note demonstrates a robust, efficient, and rapid protocol for the synthesis of this compound derivatives using microwave-assisted organic synthesis. The MAOS approach consistently delivers higher yields in a fraction of the time required by conventional methods, aligning with the principles of green chemistry by reducing energy consumption and reaction times.[5][6][11] The detailed, causality-driven protocols provided herein offer researchers a reliable platform for the rapid generation of compound libraries, accelerating the pace of drug discovery and development.
References
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. Available at: [Link]
-
Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC). Available at: [Link]
-
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal for Research and Review. Available at: [Link]
-
Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Microwave-Assisted Solvent-Free Synthesis of N-alkyl Benzotriazole Derivatives: Antimicrobial Studies. (2009). ResearchGate. Available at: [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Semantic Scholar. Available at: [Link]
-
Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Available at: [Link]
-
Review on synthetic study of benzotriazole. (2019). GSC Online Press. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]
-
3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors. (2014). PubMed Central (PMC). Available at: [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
A Review on: Synthesis of Benzotriazole. (2023). ijariie.com. Available at: [Link]
-
Benzotriazole Derivatives And Its Pharmacological Activity. (2023). ResearchGate. Available at: [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (2012). Indian Academy of Sciences. Available at: [Link]
-
A brief review: Microwave assisted organic reaction. (2010). Scholars Research Library. Available at: [Link]
-
PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzotriazole-1-carboxamide Reactions
Welcome to the technical support center for Benzotriazole-1-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low reaction yields, during the critical amide bond formation step involving benzotriazole-based reagents. As a cornerstone reaction in medicinal chemistry and peptide synthesis, optimizing this transformation is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Core Troubleshooting Guide
This section addresses specific, common problems encountered during this compound synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted carboxylic acid and/or amine. What are the likely causes and how can I fix this?
A1: A stalled reaction is one of the most frequent issues and typically points to one of three areas: inadequate activation of the carboxylic acid, issues with the nucleophilicity of the amine, or reagent degradation.
Causality and Diagnosis:
-
Inefficient Carboxylic Acid Activation: The reaction hinges on the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by forming a highly reactive intermediate, typically an O-acylisourea with a carbodiimide like EDC, which is then converted to a more stable HOBt-ester. If this activation is incomplete, the reaction will not proceed.
-
Low Amine Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react sluggishly with the activated ester intermediate.[1] The inherent basicity of the amine is also critical; without a sufficient concentration of the free-base amine, the reaction rate will be severely diminished.
-
Reagent Degradation: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are sensitive to moisture and can hydrolyze over time, rendering them inactive. Similarly, the solvent quality is crucial; residual water in solvents like DMF or DCM can compete with the amine as a nucleophile, hydrolyzing the activated intermediate back to the starting carboxylic acid.
Troubleshooting Workflow & Solutions:
To systematically address this, follow a logical diagnostic path.
Caption: Troubleshooting workflow for a stalled reaction.
Step-by-Step Solutions:
-
Reagent Integrity:
-
Action: Use a fresh, unopened bottle of EDC or one that has been stored properly in a desiccator.
-
Rationale: EDC is hygroscopic. Once moisture is introduced, its activity drops significantly.
-
-
Solvent Quality:
-
Action: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Rationale: Water will hydrolyze the activated carboxylic acid intermediate, halting the reaction.
-
-
Stoichiometry and Base:
-
Action: If your amine is provided as a salt (e.g., HCl or TFA salt), you must add at least one equivalent of a non-nucleophilic base (like DIPEA or NMM) to neutralize it and generate the free amine. It is common practice to add a slight excess (e.g., 2 equivalents) of base to ensure the reaction medium remains basic.
-
Rationale: The nucleophilic attack requires the lone pair of the amine, which is unavailable in its protonated salt form.
-
-
Enhance Reactivity:
-
Action: For sluggish reactions involving electron-poor amines, consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[1]
-
Rationale: DMAP acts as a highly effective acyl transfer catalyst, forming a more reactive acylpyridinium intermediate than the HOBt-ester.[1]
-
Action: If the problem persists, switch to a more powerful coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like PyBOP are generally more reactive than carbodiimide/HOBt systems.
-
Q2: My reaction is messy, and I'm observing significant side products. How can I identify and minimize them?
A2: The formation of side products is a common cause of low yield and purification difficulties. The most prevalent side products in carbodiimide-mediated couplings are N-acylurea and racemized product.
Causality and Identification:
-
N-Acylurea Formation: This is the most common side product when using carbodiimides like EDC or DCC.[2][3][4] The initially formed O-acylisourea intermediate can undergo an irreversible intramolecular O-to-N acyl transfer, forming a stable N-acylurea that is no longer reactive towards the amine.[2][3] This side reaction is more pronounced at higher temperatures and when the amine nucleophile is slow to react.[2]
-
Identification: N-acylurea byproducts are typically visible on TLC and can be characterized by NMR and Mass Spectrometry. They will incorporate the mass of your carboxylic acid and the urea portion of the coupling agent.
-
-
Racemization: For chiral carboxylic acids, especially α-amino acids, racemization is a significant risk.[5] The activation process can facilitate the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity.
-
Identification: Racemization is detected by chiral HPLC or by NMR using a chiral solvating agent.
-
Minimization Strategies:
The key to preventing these side reactions is to rapidly trap the reactive O-acylisourea intermediate before it can rearrange or racemize.
-
The Role of HOBt: This is the primary function of 1-Hydroxybenzotriazole (HOBt). It acts as a nucleophilic trap for the O-acylisourea, converting it into a more stable but still highly reactive HOBt-ester.[6] This HOBt-ester is much less prone to rearrangement and significantly suppresses racemization.[2][5][6]
Caption: Role of HOBt in minimizing side product formation.
Step-by-Step Solutions:
-
Order of Addition: Pre-activate the carboxylic acid. Mix the carboxylic acid, HOBt, and EDC in an anhydrous solvent (like DMF or DCM) and stir for 15-30 minutes at 0°C before adding the amine.
-
Rationale: This allows for the formation of the HOBt-ester intermediate, minimizing the lifetime of the O-acylisourea and thus reducing the chance for N-acylurea formation.
-
-
Control Temperature: Run the reaction at a lower temperature. Start the activation at 0°C and allow the reaction to slowly warm to room temperature.[2]
-
Rationale: The O-N acyl shift is temperature-dependent. Lower temperatures disfavor this side reaction.
-
-
Use Superior Additives: For particularly difficult or racemization-prone couplings, consider replacing HOBt with a more advanced additive.
-
HOAt (7-Aza-1-hydroxybenzotriazole): The nitrogen atom at the 7-position makes HOAt a more effective catalyst than HOBt, accelerating the coupling and further suppressing racemization.[7]
-
OxymaPure®: This is a non-explosive and highly effective alternative to HOBt and HOAt, known for high coupling rates and low racemization.[2][7]
-
Q3: My product is difficult to purify. The crude NMR is complex, and chromatography is low-yielding. What are the best practices for workup and purification?
A3: Purification challenges often stem from byproducts of the coupling reagents and unreacted starting materials. A well-designed workup procedure is critical for simplifying the final purification step.
Causality and Best Practices:
-
EDC Byproduct: The urea byproduct from EDC is water-soluble, which is a significant advantage over the insoluble dicyclohexylurea (DCU) formed from DCC.[2] This property should be exploited during the workup.
-
Residual HOBt/Acid: Both unreacted HOBt and the starting carboxylic acid are acidic and can be removed with a basic wash.
-
Residual Base: Tertiary amine bases like DIPEA or Et3N can be removed with an acidic wash.
Recommended Workup and Purification Protocol:
-
Quench and Dilute: After the reaction is complete (as monitored by TLC or LC-MS), quench with water or saturated ammonium chloride solution. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Washes (The Key Step):
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl or 5% citric acid) to remove the organic base (DIPEA) and any unreacted amine.
-
Base Wash: Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt.
-
Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification:
-
Flash Chromatography: The resulting crude material should be significantly cleaner, making purification by flash column chromatography more straightforward. Standard silica gel chromatography is often sufficient.[3]
-
Recrystallization/Distillation: If the product is a solid, recrystallization can be a highly effective purification method.[8] For liquid products, vacuum distillation may be an option if the compound is thermally stable.[8][9]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the best coupling reagent for my specific reaction?
The choice depends on the complexity of your substrates, budget, and sensitivity to side reactions like racemization.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available. EDC's byproduct is water-soluble.[10] | Moderate reactivity, risk of N-acylurea formation and racemization without additives.[2][10] | Routine, scalable synthesis where cost is a factor and substrates are not sterically hindered or racemization-prone. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization.[10] | More expensive. BOP produces a carcinogenic byproduct (HMPA).[7] | Difficult couplings, sterically hindered substrates. PyBOP is a safer alternative to BOP. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very high reactivity, fast reaction times, very low racemization.[10] HATU is among the most effective. COMU is a safer, non-explosive alternative.[7] | Highest cost. Excess reagent can cap the amine terminus.[10] | Peptide synthesis, challenging couplings, acid-sensitive substrates, and when minimizing racemization is critical. |
FAQ 2: What is the optimal solvent and temperature?
-
Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents. DMF is preferred for its ability to dissolve a wider range of substrates and for its higher polarity, which can accelerate the reaction. Always use anhydrous grade solvents.
-
Temperature: For standard EDC/HOBt couplings, starting the reaction at 0°C and allowing it to warm to room temperature is a robust protocol.[2] This balances reaction rate with the minimization of side reactions. For highly reactive reagents like HATU, reactions are often complete within a few hours at room temperature.
FAQ 3: Are there any safety concerns with benzotriazole-based reagents?
Yes. HOBt and its derivatives (like HOAt and HATU) are classified as potentially explosive, particularly in their anhydrous form.[2] They should be handled with care, not subjected to shock or excessive heat, and stored appropriately. Newer reagents like OxymaPure® and COMU were developed as safer, non-explosive alternatives with comparable or superior performance.[7]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for EDC/HOBt Mediated this compound Synthesis
-
To a round-bottom flask under an inert atmosphere (N2 or Argon), add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Cool the mixture to 0°C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0°C. This is the "pre-activation" step.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is an HCl or TFA salt, add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting: Spot three lanes on the plate:
-
Lane 1: Starting carboxylic acid (co-spot with reaction mixture).
-
Lane 2: The reaction mixture.
-
Lane 3: Starting amine (co-spot with reaction mixture).
-
-
Elution: Choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of the starting materials and the expected product (Rf value of ~0.3-0.5 is ideal).
-
Visualization: Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a stain such as potassium permanganate or ninhydrin (for primary/secondary amines).
-
Analysis: The reaction is complete when the limiting starting material spot has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Kandhasamy, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. [Link]
-
Avhad, M. R., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
- Google Patents. (2007).
-
Kumar, R., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega, 8(38), 35058–35073. [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. [Link]
-
D'Andrea, D., et al. (2022). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 27(19), 6653. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
ResearchGate. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
-
ResearchGate. (2020). Review on synthetic study of benzotriazole. [Link]
- Google Patents. (1967).
-
TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. [Link]
-
Royal Society of Chemistry. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1136-1144. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37, 2246-2267. [Link]
-
National Institutes of Health. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 60(29), 15754-15781. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Benzotriazole-1-carboxamide Products by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the purification of Benzotriazole-1-carboxamide products using column chromatography. Drawing from established principles and field experience, we will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purifications.
Part 1: Troubleshooting Guide
This section addresses the most common and challenging issues encountered during the column chromatography of this compound derivatives in a direct question-and-answer format.
Q1: I'm seeing poor separation between my product and a closely-related impurity. My TLC plate showed distinct spots, but they are co-eluting from the column. What's going wrong?
A1: This is a classic challenge where the resolution on a thin layer of silica (TLC) does not scale directly to a packed column. The issue typically stems from two areas: suboptimal mobile phase polarity or column overloading.
Causality & Explanation:
The separation between two compounds is defined by the difference in their retention factors (Rf), which translates to separation in column volumes (CV). The number of CVs required to elute a compound is approximately equal to 1/Rf.[1] A small difference in Rf values on the TLC plate can result in overlapping peaks on the much larger column. For instance, spots with Rf values of 0.5 and 0.6 might look well-separated on a TLC plate, but this translates to elution at 2.0 CV and 1.67 CV, respectively. This is a ΔCV of only 0.33, which is insufficient for baseline separation.
Troubleshooting Protocol:
-
Re-optimize the Mobile Phase: Your primary goal is to increase the ΔCV between your product and the impurity.
-
Aim for an Rf value for your target compound between 0.1 and 0.4.[1] This lower Rf range expands the separation window on the column.
-
To achieve this, decrease the polarity of your mobile phase. If you are using a 30:70 Ethyl Acetate/Hexane system, try moving to 20:80 or 15:85.
-
Systematically test solvent mixtures on TLC to find the "sweet spot" that maximizes the distance between your target spot and the impurity.[2]
-
-
Check for Overloading: Loading too much crude product onto the column is a common cause of poor separation. The excess material saturates the stationary phase at the point of loading, causing bands to broaden significantly and overlap as they travel down the column.
-
Rule of Thumb: For a standard silica gel column, a conservative starting point for loading is 1-5% of the silica gel mass (e.g., 1-5 g of crude product for 100 g of silica). This can be increased with optimized conditions but is a safe starting point.
-
-
Verify Compound Stability: It's possible one compound is degrading into the other on the silica gel, creating the illusion of co-elution.[3] Run a 2D TLC plate to check for stability (spot the sample, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent). If a new spot appears, your compound is not stable on silica.
Q2: My product yield is extremely low, or I'm not recovering any product at all. Where could it have gone?
A2: This frustrating issue points to one of two possibilities: your compound is irreversibly adsorbed onto the stationary phase, or it has decomposed during the purification process.
Causality & Explanation:
Benzotriazole-1-carboxamides possess multiple nitrogen atoms with lone pairs and a hydrogen-bond-accepting carbonyl group.[4] These functional groups can interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to severe tailing or even irreversible binding.[5]
Troubleshooting Protocol:
-
Assess Adsorption with TLC: If your spot streaks severely on the TLC plate and never fully leaves the baseline, strong adsorption is likely.
-
Modify the Mobile Phase: Add a competitive binding agent to your eluent.
-
For neutral or mildly basic compounds, adding 0.1-1% triethylamine (Et₃N) to the mobile phase can neutralize acidic sites on the silica and improve recovery.
-
Alternatively, a small percentage (1-5%) of a highly polar solvent like methanol can be added to the eluent (e.g., 95:4:1 Hexane/Ethyl Acetate/Methanol) to help displace strongly bound compounds.
-
-
Change the Stationary Phase: If mobile phase modifiers are ineffective, the stationary phase itself is too active.
-
Deactivated Silica: Prepare a less acidic stationary phase by pre-treating the silica gel with your modified eluent (e.g., slurry the silica in your mobile phase containing 1% Et₃N) before packing the column.
-
Alumina: Consider switching to neutral or basic alumina, which lacks the strongly acidic silanol groups of silica. Run a TLC on an alumina plate first to verify separation.[3]
-
-
Confirm Stability: As mentioned in Q1, degradation is a real possibility.[3] If you suspect decomposition, elute the column with a very strong solvent (e.g., 100% Methanol or Ethyl Acetate) to see if any degraded material can be recovered and analyzed.
Q3: The fractions containing my product are showing signs of decomposition (e.g., new spots on TLC, discoloration). How can I prevent this?
A3: Product degradation on-column is almost always due to the chemical incompatibility of your molecule with the stationary phase. The acidic nature of silica gel is the most frequent culprit.
Causality & Explanation:
The surface of silica gel is covered in acidic silanol groups, which can catalyze the hydrolysis of labile functional groups or other acid-sensitive decomposition pathways. Benzotriazole-1-carboxamides, while generally stable, may have substituents that are acid-sensitive. Furthermore, prolonged exposure time on the column increases the likelihood of degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting on-column product degradation.
Detailed Steps:
-
Confirm Instability: First, prove that silica is the cause using a 2D TLC test.[3]
-
Reduce Acidity: The fastest solution is often to neutralize the stationary phase. Add 0.5-1% triethylamine or ammonia to your mobile phase. This deactivates the most aggressive acidic sites.
-
Switch Adsorbent: If neutralization fails, the compound is likely too sensitive for silica gel. Switch to a neutral stationary phase like neutral alumina. Always develop a new TLC method on the new adsorbent before running the column.
-
Minimize Residence Time: Run the column faster. While this can slightly decrease resolution, it minimizes the time your compound is in contact with the stationary phase. You can use a slightly more polar mobile phase or apply positive pressure (flash chromatography) to accelerate elution.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary phase for my this compound derivative?
A1: For over 90% of applications, silica gel (60 Å, 230-400 mesh) is the correct starting point. It offers a good balance of resolving power and cost-effectiveness. However, the choice depends on the specific properties of your molecule.
| Stationary Phase | Best For | Key Considerations |
| Silica Gel | General purpose purification of neutral and weakly acidic compounds. | Most common and versatile. Its surface is acidic and can cause issues with very basic or acid-sensitive molecules.[3] |
| Neutral Alumina | Purification of basic compounds or acid-sensitive neutral compounds. | Less acidic than silica. Good for compounds that degrade on silica. Can sometimes have lower resolving power. |
| Basic Alumina | Purification of strongly basic compounds. | Not commonly used for this class unless the compound is highly basic. |
| Reversed-Phase Silica (C18) | Purification of highly polar Benzotriazole-1-carboxamides. | Used with polar mobile phases (e.g., water/acetonitrile, water/methanol). Elution order is reversed: non-polar compounds elute first. |
Pro-Tip: Always run a TLC on the chosen stationary phase before packing a column. What works on a silica TLC plate will likely work on a silica column.
Q2: What is the best approach for developing a mobile phase?
A2: The process should be systematic and guided by Thin-Layer Chromatography (TLC).
-
Start with a Standard Solvent System: For Benzotriazole-1-carboxamides, a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate) is the universal starting point.
-
Run TLCs to Find the Right Polarity:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a test solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize the spots (typically under UV light at 254 nm, as the benzotriazole ring is a strong UV chromophore).
-
-
Optimize for an Ideal Rf:
-
If all spots are at the bottom (Rf ≈ 0), the solvent is not polar enough. Increase the percentage of Ethyl Acetate.
-
If all spots are at the top (Rf ≈ 1), the solvent is too polar. Decrease the percentage of Ethyl Acetate.
-
Your goal is to find a solvent system that places your desired product at an Rf of 0.1-0.4. [1] This ensures the compound will move through the column but remain on it long enough for effective separation from impurities.
-
-
Consider a Third Solvent for Fine-Tuning: If you cannot achieve good separation with a two-solvent system, adding a small amount of a third solvent can help. For example, adding 1-2% methanol to an Ethyl Acetate/Hexane mixture can significantly increase polarity and help resolve stubborn spots.
Q3: My this compound is poorly soluble in my chosen eluent. How do I load it onto the column?
A3: This is a common problem, especially with more polar derivatives. Direct liquid loading will result in the compound precipitating at the top of the column, leading to terrible band broadening and poor separation. The solution is dry loading .
Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., Dichloromethane (DCM), Acetone, or Methanol).
-
To this solution, add a small amount of silica gel (typically 2-3 times the mass of your crude product).
-
Thoroughly mix the slurry until the silica is free-flowing.
-
Carefully evaporate the solvent on a rotary evaporator until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully layer this powder on top of your packed column bed.
-
Gently add a thin layer of sand on top to prevent disturbance when you add the mobile phase.
-
Proceed with the chromatography as usual.
This technique ensures that your compound is introduced to the column in a narrow, uniform band, which is critical for a high-resolution separation.
Q4: Are there alternative purification methods to column chromatography for these compounds?
A4: Yes. While column chromatography is the workhorse, other methods can be more suitable depending on the scale and nature of your product.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (one in which the product is soluble when hot but poorly soluble when cold, and impurities are either always soluble or always insoluble), this is the most efficient method for achieving high purity on a large scale.
-
Preparative HPLC: For very difficult separations or for achieving very high purity (>99%) on a small to medium scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It uses smaller particle size stationary phases for much higher resolution but is more expensive and has lower throughput than flash chromatography.[6]
-
Distillation: If your this compound derivative is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[7]
Part 3: Standard Operating Protocol: Flash Column Chromatography
This protocol outlines a standard workflow for purifying a this compound derivative.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system as described in the FAQ section. Prepare a sufficient volume of this eluent.
-
Column Selection & Packing:
-
Choose a column size appropriate for your sample mass (e.g., a 40 g silica column for 0.4-2.0 g of crude material).
-
Secure the column vertically. Add a small plug of cotton or a frit at the bottom.
-
Fill the column about one-third full with the non-polar component of your eluent (e.g., Hexane).
-
In a separate beaker, create a slurry of your silica gel in the same non-polar solvent.
-
Pour the slurry into the column. Use a funnel. Tap the side of the column gently to help the silica settle evenly.
-
Open the stopcock and allow solvent to drain, continuously adding more slurry until the desired bed height is reached. Never let the top of the silica bed run dry.
-
Add a thin layer of sand to the top of the bed to protect it.
-
-
Sample Loading:
-
Use the dry loading method described in the FAQs for best results.
-
Carefully add the silica-adsorbed sample to the top of the column bed, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your pre-mixed mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Use positive pressure (from a pump or hand bellows) to achieve a steady flow rate (e.g., 2-4 inches/minute descent of the solvent front).
-
Collect fractions of a consistent volume (e.g., 10-15 mL per tube for a 40 g column).
-
-
Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the plate to identify which fractions contain your pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified product.
-
References
-
Pattan, S. R., et al. (2010). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 525-529. [Link]
-
Avhad, K. B., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Di Miceli, M., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 28(5), 633-652. [Link]
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5). [Link]
-
Weiss, U., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(9), 1523-1531. [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]
-
Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4435-43. [Link]
-
Li, Y., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry, 46(10), 1642-1648. [Link]
-
Hill, D.W., & Kelley, T.R. (1987). The chromatographic behaviour of benzotriazole and several of its derivatives on gas chromatographic (GC) fused-silica wall-coated open-tubular columns and reversed-phase liquid chromatographic (LC) columns. Journal of Chromatography A, 397, 243-250. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Hem, L. J., et al. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A, 38(3), 471-481. [Link]
-
Ito, Y. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1496, 1-13. [Link]
-
Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Benzotriazole-1-carboxamide Coupling
Welcome to the comprehensive technical support guide for the synthesis of benzotriazole-1-carboxamides. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you with the rationale behind each procedural recommendation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using coupling reagents for benzotriazole-1-carboxamide synthesis?
A1: The synthesis of a this compound involves the formation of an amide bond between a carboxylic acid and an amine. Direct condensation is inefficient. Coupling reagents, such as HBTU and HATU, activate the carboxylic acid by converting its hydroxyl group into a better leaving group. This generates a highly reactive intermediate, typically an active ester, which is then readily attacked by the amine nucleophile to form the desired amide bond under mild conditions.
Q2: Which coupling reagent is superior for this reaction: HBTU or HATU?
A2: Both HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly effective. HATU is generally considered more reactive and can provide better yields with sterically hindered substrates or less nucleophilic amines. This enhanced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring, which makes the resulting active ester more susceptible to nucleophilic attack. However, HBTU is a cost-effective and highly efficient option for many standard transformations.
Q3: Why is a tertiary amine base, like DIPEA or NMM, essential in these coupling reactions?
A3: A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), serves two critical functions. Firstly, it deprotonates the carboxylic acid to form a carboxylate anion, which is the active nucleophile that attacks the coupling reagent. Secondly, it neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH for the coupling to proceed to completion.
Q4: Can I monitor the progress of my this compound coupling reaction?
A4: Absolutely. Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. You can track the consumption of the starting materials (carboxylic acid and amine) and the formation of the product. High-performance liquid chromatography (HPLC) offers a more quantitative approach to monitor the reaction kinetics and identify the presence of any side products.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy & Explanation |
| Insufficient Activation of Carboxylic Acid | Ensure you are using at least one equivalent of the coupling reagent. For challenging substrates, a slight excess (1.1-1.2 equivalents) may be beneficial. The order of addition is also critical; pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve yields. This ensures the formation of the active ester intermediate before the amine is introduced. |
| Poor Nucleophilicity of the Amine | If you are using a weakly nucleophilic amine (e.g., an aniline), consider switching to a more powerful coupling reagent like HATU. You can also increase the reaction temperature, but this should be done cautiously as it can also promote side reactions. |
| Incorrect Stoichiometry of Base | The amount of base is crucial. Typically, 2-3 equivalents of a tertiary amine base like DIPEA are used. Insufficient base will lead to incomplete deprotonation of the carboxylic acid and neutralization of acidic byproducts, stalling the reaction. |
| Presence of Water in the Reaction | Ensure all your reagents and solvents are anhydrous. Water can hydrolyze the active ester intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield of the desired amide. |
Problem 2: Presence of Unreacted Starting Materials
| Possible Cause | Troubleshooting Strategy & Explanation |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction by TLC or HPLC until the starting materials are consumed. If the reaction has stalled, it may be due to the reasons mentioned in "Low or No Product Yield." |
| Equilibrium has been Reached | While less common with highly efficient coupling reagents, if the reaction appears to have stopped with significant starting material remaining, consider using a slight excess of one of the reactants (typically the less expensive one) to drive the reaction to completion. |
Problem 3: Formation of Side Products
| Possible Cause | Troubleshooting Strategy & Explanation |
| Guanidinium Formation | A common side reaction with uronium-based coupling reagents like HBTU and HATU is the reaction of the coupling reagent with the amine to form a stable guanidinium byproduct. This consumes both the amine and the coupling reagent. To minimize this, pre-activate the carboxylic acid before adding the amine. |
| Racemization | For chiral carboxylic acids, racemization can be a concern. Using HATU, which is known to suppress racemization better than HBTU, is advisable. Lowering the reaction temperature can also help minimize racemization. |
| Formation of N-acylurea | With carbodiimide-based coupling reagents, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The use of additives like HOBt or HOAt can trap the active intermediate as an active ester, preventing this rearrangement. |
Problem 4: Difficulties in Product Purification
| Possible Cause | Troubleshooting Strategy & Explanation |
| Removal of Coupling Reagent Byproducts | The byproducts of many common coupling reagents (e.g., tetramethylurea from HBTU/HATU) are water-soluble. An aqueous workup, including washes with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO3), can effectively remove these impurities. |
| Separation of Product from Unreacted Starting Materials | If starting materials remain, flash column chromatography is typically effective. The choice of solvent system will depend on the polarity of your product and the starting materials. A gradient elution may be necessary for optimal separation. |
| Presence of Tarry Impurities | Crude benzotriazole can sometimes contain tarry impurities. If these are carried through to the final product, recrystallization or charcoal treatment may be necessary for their removal. |
Experimental Protocols
General Protocol for this compound Synthesis using HBTU
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or CH2Cl2 (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add HBTU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| HBTU | Cost-effective, high efficiency, stable. | Can lead to guanidinium side products. |
| HATU | Higher reactivity than HBTU, good for hindered substrates, suppresses racemization. | More expensive than HBTU. |
| EDC/HOBt | Water-soluble byproducts, suitable for aqueous media. | Can form N-acylurea byproduct without HOBt. |
| COMU | High reactivity, water-soluble byproducts, considered a "greener" alternative. | Higher cost. |
Table 2: Common Solvents for this compound Coupling
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DMF | 36.7 | 153 | Excellent solvating properties for a wide range of substrates. Must be anhydrous. |
| CH2Cl2 | 9.1 | 40 | Good for reactions at or below room temperature. Easy to remove under vacuum. |
| THF | 7.5 | 66 | A good alternative to CH2Cl2. Must be anhydrous and peroxide-free. |
| Acetonitrile | 37.5 | 82 | Can be a good solvent, but ensure starting materials are soluble. |
Visualizations
Workflow for this compound Coupling
Caption: A typical experimental workflow for the synthesis of benzotriazole-1-carboxamides.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
Safety Precautions
All chemical syntheses should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Benzotriazole: Harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust.
-
Coupling Reagents (HBTU, HATU): These reagents are generally stable but should be handled with care. Some reports suggest a potential for thermal instability, particularly on a large scale.
-
Tertiary Amine Bases (DIPEA, NMM): These are flammable and can cause skin and eye irritation.
-
Solvents (DMF, CH2Cl2): These are volatile organic compounds with their own specific hazards. Refer to the Safety Data Sheet (SDS) for each reagent and solvent before use.
References
preventing hydrolysis of Benzotriazole-1-carboxamide during workup
Welcome to the dedicated technical support center for Benzotriazole-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this versatile yet sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your this compound during experimental workups, with a specific focus on preventing unwanted hydrolysis.
Introduction: The Challenge of Stability
This compound is a valuable tool in organic synthesis, often employed as a carbonylating agent. However, its utility is matched by its susceptibility to hydrolysis, a reaction that can compromise experimental outcomes by cleaving the amide bond to yield benzotriazole and carbamic acid, which subsequently decomposes. This guide provides a foundational understanding of the hydrolysis mechanism and offers practical, field-proven strategies to maintain the compound's structural integrity throughout your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: The susceptibility of this compound to hydrolysis stems from the nature of its amide bond. Like many amides, this bond can be cleaved by nucleophilic attack of water, a process that is significantly accelerated under acidic or basic conditions.[1][2] Standard aqueous workups often involve washes with dilute acids (e.g., HCl, citric acid) and bases (e.g., NaHCO₃, NaOH), creating an environment ripe for hydrolysis.[3] The benzotriazole moiety, being an excellent leaving group, can further facilitate this process compared to more robust amides.
Q2: What are the primary products of this compound hydrolysis?
A2: The hydrolysis of this compound breaks the N-C bond of the carboxamide group. This cleavage results in the formation of 1H-Benzotriazole and carbamic acid. Carbamic acid is inherently unstable and readily decomposes into ammonia (NH₃) and carbon dioxide (CO₂).
Q3: At what pH is this compound most stable?
Q4: Can I use a standard aqueous workup if I perform it quickly and at low temperatures?
A4: While minimizing the duration of exposure to acidic or basic aqueous solutions and maintaining low temperatures (0-5 °C) can reduce the rate of hydrolysis, it may not entirely prevent it.[5] The risk of partial to significant degradation remains, particularly if the compound is highly sensitive. For experiments where quantitative recovery of the intact product is critical, non-aqueous workup methods are strongly recommended.
Q5: What are the tell-tale signs of hydrolysis in my sample?
A5: The presence of 1H-Benzotriazole as a byproduct is the most direct indicator of hydrolysis. This can often be detected by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. An unexpected evolution of gas (CO₂) during workup can also be a sign of carbamic acid decomposition.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides a detailed, step-by-step guide to alternative workup procedures designed to preserve the integrity of this compound.
Core Principle: Avoidance of Protic Nucleophiles and Extreme pH
The central strategy to prevent hydrolysis is to rigorously exclude water and strong acids or bases during the purification process. The following protocols are designed around this principle.
Visualizing the Problem: The Hydrolysis Pathway
The diagram below illustrates the acid and base-catalyzed hydrolysis pathways of this compound. Understanding these mechanisms is key to designing an effective workup strategy.
Caption: Acid and Base-Catalyzed Hydrolysis Pathways.
Recommended Workup Protocols
This is the most robust method for preventing hydrolysis. Scavenger resins are solid-supported reagents that covalently bind to and remove excess reagents and byproducts, allowing for purification by simple filtration.[6][7][8]
Objective: To purify this compound from a reaction mixture containing excess amines, carboxylic acids, or coupling agents without the use of water.
Materials:
-
Crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).
-
Isocyanate resin (for scavenging excess primary and secondary amines).
-
Aminomethylated polystyrene resin (for scavenging excess carboxylic acids or acid chlorides).
-
Solid-supported carbonate or tertiary amine base (for scavenging excess acid).
-
Anhydrous solvent for rinsing (e.g., DCM, THF).
-
Inert filtration apparatus (e.g., fritted funnel).
Experimental Workflow:
Caption: Workflow for Scavenger Resin Purification.
Step-by-Step Methodology:
-
Select the appropriate scavenger resin(s): Based on the unreacted starting materials and byproducts in your reaction mixture. (See Table 1).
-
Add the resin to the reaction mixture: Typically, 2-4 equivalents of the scavenger resin relative to the species to be scavenged are used.
-
Stir the mixture: Allow the mixture to stir at room temperature for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS by sampling the supernatant.
-
Filter the mixture: Filter the reaction mixture through a fritted funnel to remove the resin.
-
Rinse the resin: Wash the collected resin with a small amount of fresh, anhydrous solvent to recover any adsorbed product.
-
Combine and concentrate: Combine the initial filtrate and the washings. Remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Selection of Scavenger Resins
| Impurity to be Removed | Recommended Scavenger Resin | Functional Group of Resin |
| Excess primary/secondary amine | Isocyanate Resin | -NCO |
| Excess carboxylic acid | Aminomethylated Polystyrene | -CH₂NH₂ |
| Excess acid (e.g., HCl) | Trisamine (TRIS) Resin, Solid-supported carbonate | Polyamine, -CO₃²⁻ |
| Excess acid chloride | Aminomethylated Polystyrene | -CH₂NH₂ |
This table provides general recommendations. The optimal resin and conditions should be determined experimentally.
If a completely non-aqueous workup is not feasible, this modified procedure minimizes contact with water and avoids strongly acidic or basic conditions.
Objective: To reduce the risk of hydrolysis during a necessary aqueous wash.
Step-by-Step Methodology:
-
Dilute the reaction mixture: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash with saturated sodium chloride (Brine): Instead of acidic or basic washes, wash the organic layer with a neutral, saturated brine solution. This will help to remove some water-soluble impurities. Perform this step at a low temperature (0-5 °C).
-
Separate the layers quickly: Promptly separate the organic layer from the aqueous layer.
-
Dry the organic layer thoroughly: Dry the organic layer over a generous amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter and concentrate: Filter off the drying agent and remove the solvent under reduced pressure.
Critical Consideration: This method is a compromise and may still result in some hydrolysis. It is best suited for situations where the impurities are highly water-soluble and the product has limited water solubility.
If the crude product is a solid and relatively pure, direct recrystallization can be an effective purification method that avoids a workup altogether.
Objective: To purify solid this compound while avoiding hydrolysis.
Step-by-Step Methodology:
-
Solvent selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anhydrous solvents are preferred. Potential solvent systems include ethanol, ethyl acetate/hexanes, or toluene.[9]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Hot filtration (optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Workup pH | Maintain neutral conditions (pH 6-8) | Minimizes acid and base-catalyzed hydrolysis. |
| Temperature | Perform workup at low temperatures (0-5 °C) | Reduces the rate of the hydrolysis reaction.[5] |
| Aqueous Contact | Avoid or strictly minimize | Water is a reactant in the hydrolysis process. |
| Preferred Method | Non-aqueous workup with scavenger resins | Offers the highest degree of protection against hydrolysis.[6] |
| Alternative Method | Recrystallization from an anhydrous solvent | Effective for purifying solid material without a traditional workup. |
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
- Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen I. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 619-635.
-
Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides? Retrieved from [Link]
- Parlow, J. J., Naing, W., & South, M. S. (2000). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening, 3(4), 323-334.
-
Al-Hourani, B. J., El-Sattar, N. E. A., & Al-Masoudi, N. A. (2017). Synthesis and crystal structures of three new benzotriazolylpropanamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 880–885. [Link]
- Baxendale, I. R., Brusotti, G., Matsuoka, M., & Ley, S. V. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in synthesis. Green Chemistry, 7(8), 551-562.
-
University of Mount Union. (n.d.). Amide Workup. Retrieved from [Link]
- Zhang, R., Li, Y., Wang, X., & Zhang, X. (2020). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. Environmental Science: Water Research & Technology, 6(1), 136-146.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Bradley, M., & Storer, R. (1998). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 39(48), 8821-8824.
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of the Serbian Chemical Society, 76(10), 1367-1374.
-
Wang, Y., Li, W., & Liu, W. (2014). Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PLoS ONE, 9(1), e85894. [Link]
-
Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]
-
Zhang, R., Li, Y., Wang, X., & Zhang, X. (2020). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology. RSC Publishing. [Link]
-
Molander, G. A., & Bode, J. W. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(18), 4664–4669. [Link]
- O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
- Wipf, P. (2004). Strategies in Organic Synthesis. University of Pittsburgh Center for Chemical Methodologies & Library Development.
- Hasson, M. S., & Henehan, G. T. (1995). Purification and crystallization of benzoylformate decarboxylase. Protein Science, 4(5), 955-959.
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the degree of hydrolysis at constant other variables. Retrieved from [Link]
- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–668.
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
- El-Ghozzi, M., Yousuf, M., & Arshad, M. (2017). Supramolecular assembly by co-crystallization of fumaric acid with 1H-benzotriazole.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Removing Benzotriazole Byproducts
Welcome to the technical support center for synthetic chemistry challenges. As a Senior Application Scientist, I understand that the success of a synthesis often lies not just in the reaction itself, but in the subsequent purification. Benzotriazole-based reagents, such as 1-hydroxybenzotriazole (HOBt), HBTU, and PyBOP, are mainstays in modern synthesis, particularly for amide bond formation in drug development and peptide chemistry.[1][2] However, their very utility generates persistent byproducts that can complicate downstream processes and compromise the purity of your final compound.
This guide provides an in-depth, practical framework for troubleshooting and effectively removing these byproducts. We will move beyond simple procedural lists to explain the chemical principles behind each technique, empowering you to make informed decisions for your specific reaction mixture.
Section 1: Foundational Purification: Aqueous Extraction Strategies
This section addresses the most common and fundamental approach to removing the bulk of benzotriazole-related impurities.
Q: What is the most reliable first step for removing HOBt and related byproducts after a coupling reaction?
A: The most effective initial purification step is a series of targeted liquid-liquid aqueous extractions. The principle hinges on modulating the solubility of the acidic HOBt and any basic reagents (like N,N-Diisopropylethylamine, DIPEA) by changing the pH of the aqueous phase, while your typically less polar product remains in the organic layer.
The Causality Behind the Washes: HOBt is a weak acid. By washing with a mild base, we deprotonate it to form its highly water-soluble salt, effectively pulling it from the organic phase. Conversely, amine bases like DIPEA are removed by an acidic wash, which protonates them to form water-soluble ammonium salts.
Experimental Protocol: Sequential Aqueous Extraction
This protocol assumes your product is stable to mild acid and base and has low water solubility.
-
Initial Dilution: Dilute the reaction mixture with an immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. This ensures a lower viscosity and efficient partitioning.
-
Acidic Wash (Removes Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute acidic solution (e.g., 0.1 to 1 M HCl or 5% KHSO₄ solution).[3][4]
-
Shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer. Repeat this wash 1-2 times. This step is critical for removing tertiary amine bases like DIPEA.
-
-
Basic Wash (Removes HOBt):
-
To the remaining organic layer, add an equal volume of a dilute basic solution (e.g., saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution).[5]
-
Shake, vent, and separate the layers as before. Repeat 2-3 times. The basic solution deprotonates HOBt, converting it to its water-soluble sodium salt.
-
-
Brine Wash (Removes Residual Water):
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break emulsions and removes the majority of dissolved water from the organic phase.[4]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter away the drying agent and concentrate the organic solvent under reduced pressure (e.g., rotary evaporator) to yield the crude product.
-
Workflow: Liquid-Liquid Extraction for Impurity Removal
Caption: Workflow for removing common impurities via sequential aqueous washes.
Section 2: Purification of Solid Compounds
Q: My product is a solid, but it's still colored or shows impurities by TLC/LCMS after extraction. What is the best next step?
A: For solid products, recrystallization is a powerful and cost-effective technique to achieve high purity. It exploits the differences in solubility between your product and the remaining impurities in a chosen solvent at varying temperatures. Often, residual benzotriazole byproducts manifest as a tan or yellowish color, which can be removed during this process.[6][7]
Experimental Protocol: Recrystallization with Decolorizing Carbon
-
Solvent Selection: Choose a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Decolorization (Optional but Recommended):
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. Speed is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Seeding with a pure crystal of the product can help initiate crystallization.[9]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any surface impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Chromatographic and Alternative Methods
Q: When should I resort to column chromatography, and what are the key considerations?
A: Column chromatography should be your method of choice when:
-
Aqueous extraction and recrystallization are ineffective.
-
Your product is an oil or a non-crystalline solid.
-
You need to separate your product from byproducts with very similar properties.
-
The highest possible purity is required for a final compound or analytical standard.
The Principle: This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). Benzotriazole byproducts are typically more polar than the desired product due to the N-H and hydroxyl groups. Therefore, they will adhere more strongly to the polar silica gel and elute later.
Method Comparison Table
| Method | Speed | Cost | Scalability | Achievable Purity | Best For... |
| Aqueous Extraction | Fast | Very Low | Excellent | Moderate | Initial bulk removal of polar impurities. |
| Recrystallization | Moderate | Low | Good | High to Very High | Crystalline solid products. |
| Column Chromatography | Slow | High | Poor to Moderate | Very High | Oily products, difficult separations, final purification step. |
| Adsorption (Charcoal) | Fast | Low | Good | (As part of another method) | Removing colored impurities.[7] |
Section 4: Troubleshooting and Frequently Asked Questions
Q: How can I monitor the successful removal of benzotriazole impurities? A: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] On a TLC plate, HOBt will appear as a distinct, polar spot that can be visualized with a UV lamp. In an LC-MS analysis, you can monitor the reaction for the disappearance of the mass peak corresponding to HOBt (m/z 136.04 for [M+H]⁺) and other related byproducts.
Q: My product is water-soluble. How can I perform an aqueous wash? A: This is a challenging scenario. First, try to extract the benzotriazole impurities into an organic solvent like ethyl acetate, leaving your product in the aqueous layer. If the product has some organic solubility, you can use highly saturated brine for your washes to decrease the solubility of your organic product in the aqueous phase (salting-out effect). If these fail, column chromatography (potentially reverse-phase) or dialysis for very large molecules like peptides are more suitable options.
Q: I'm performing a peptide synthesis on a solid support. How do I wash away the coupling reagents? A: For Solid-Phase Peptide Synthesis (SPPS), the process is simpler. After the coupling step is complete, you simply filter off the reaction solution containing the excess reagents and byproducts. Then, you wash the resin extensively with the reaction solvent (e.g., DMF or NMP) followed by a less polar solvent like DCM to ensure all soluble materials are removed before the next deprotection step.[1][3]
Q: My reaction mixture formed a persistent emulsion during the wash. What can I do? A: Emulsions are common when solvents with similar densities are used or when surfactants are present. To break an emulsion, try the following:
-
Add a significant amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the mixture instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite®.
Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Wagner, S., et al. (2020). Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water. ResearchGate. Available at: [Link]
-
Wagner, S., et al. (2020). Benzotriazole removal mechanisms in pilot-scale constructed wetlands treating cooling tower water. WUR eDepot. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2023). Removal of benzotriazole derivatives by biochar: Potential environmental applications. ScienceDirect. Available at: [Link]
-
VibzzLab. (2023). Benzotriazole : Organic Synthesis. YouTube. Available at: [Link]
- JP2007224014A. Method for purification of benzotriazole derivative. Google Patents.
-
A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. Available at: [Link]
-
Benzotriazole - Recrystallizing. (2021). Photrio.com Photography Forums. Available at: [Link]
-
Kotowska, U., et al. (2021). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. PubMed Central. Available at: [Link]
-
1,2,3-benzotriazole. Organic Syntheses Procedure. Available at: [Link]
-
Avhad, K.C. & Upadhyay, K.D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Weiss, S. & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. PubMed. Available at: [Link]
- US3334054A. Purification of benzotriazole. Google Patents.
-
Tran, T.M.H., et al. (2023). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. PubMed. Available at: [Link]
-
Hines, D.E., et al. (2017). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). PMC - NIH. Available at: [Link]
-
Tran, T.M.H., et al. (2023). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. ResearchGate. Available at: [Link]
-
How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up?. (2022). ResearchGate. Available at: [Link]
-
Behnam, M., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Available at: [Link]
-
Płotka-Wasylka, J., et al. (2023). Removal of benzotriazole derivatives by biochar: Potential environmental applications. ScienceDirect. Available at: [Link]
-
Huntscha, S., et al. (2018). Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis. ResearchGate. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Weiss, S. & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Available at: [Link]
-
Liu, Y.C., et al. (2024). Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. Wiley Online Library. Available at: [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. Available at: [Link]
- CN101522704A. Method for peptide synthesis. Google Patents.
-
Kotowska, U., et al. (2021). Determination of benzotriazoles in water samples by concurrent derivatization–dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Wolsztynski, T., et al. (2023). Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater: A HS-SPME-GC × GC-TOF-MS-Based Procedure as a Tool for Sustainable Airport Runoff Water Management. MDPI. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Kumar, A., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Clayton, J. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]
-
Zhang, T., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]
-
Pervova, I.G., et al. (2012). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. ResearchGate. Available at: [Link]
Sources
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- 4. reddit.com [reddit.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 10. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Racemization with Benzotriazole Reagents
Welcome to the technical support center for peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is dedicated to one of the most persistent issues in peptide chemistry: racemization during amide bond formation, with a specific focus on the use of benzotriazole-based coupling reagents.
Maintaining stereochemical integrity is paramount, as the biological activity of a peptide is critically dependent on its precise three-dimensional structure. Even minor levels of racemization can lead to diastereomeric impurities that are difficult to separate and can compromise downstream applications. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent these unwanted side reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts underpinning racemization and the function of common coupling reagents.
Q1: What exactly is racemization in peptide synthesis, and why is it a critical problem?
A: Racemization is the process where a chiral amino acid loses its stereochemical purity, converting from a single enantiomer (the biologically relevant L-form) into a mixture of both L- and D-enantiomers. In peptide synthesis, this occurs at the α-carbon of the activated amino acid. The resulting peptide will be a diastereomeric mixture, which can have profound negative consequences:
-
Loss of Biological Activity: Receptors, enzymes, and antibodies are exquisitely sensitive to stereochemistry. A peptide containing even one D-amino acid may not fold correctly and can exhibit drastically reduced or completely different biological activity.
-
Purification Challenges: Diastereomers often have very similar physicochemical properties, making them extremely difficult to separate by standard chromatographic techniques like HPLC.
-
Invalidation of Experimental Data: The presence of unknown peptide isomers can lead to unreliable and irreproducible results in biological assays.
Q2: What is the primary chemical mechanism that causes racemization during coupling?
A: The activation of a carboxylic acid group makes the α-hydrogen more acidic and thus susceptible to removal by a base. There are two primary pathways for racemization[1][2]:
-
Direct Enolization (Path A): A base directly abstracts the α-hydrogen from the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.
-
Oxazolone Formation (Path B): This is the more prevalent mechanism, especially for N-acyl amino acids (i.e., a growing peptide chain). The activated carboxyl group is attacked intramolecularly by the oxygen of the preceding amide bond, forming a 5(4H)-oxazolone ring. This oxazolone is highly prone to racemization because its α-hydrogen is very acidic and its subsequent enolization leads to a stable, aromatic oxazole structure. The presence of base greatly accelerates this process.[1]
Urethane-based protecting groups like Fmoc and Boc significantly reduce the risk of oxazolone formation, which is why single amino acid couplings are generally safe. However, the risk is much higher during fragment coupling or when using certain sensitive amino acids.
Caption: Primary mechanisms of racemization during peptide coupling.
Q3: How do benzotriazole-based reagents like HBTU, HATU, and HCTU work to suppress racemization?
A: These reagents, which are aminium salts, rapidly convert the carboxylic acid into a highly reactive active ester—specifically, an OBt, OAt, or 6-Cl-OBt ester.[3] The key to their success is a kinetic balance: the rate of aminolysis (the desired peptide bond formation) of this active ester is significantly faster than the rate of racemization (via oxazolone formation or direct enolization).
By providing a highly reactive intermediate, the benzotriazole moiety acts as an excellent leaving group, ensuring the coupling reaction proceeds to completion quickly, minimizing the time the activated amino acid is exposed to basic conditions where it could racemize.[4]
Q4: Which reagent is superior for racemization suppression: HBTU, HATU, or HCTU?
A: The effectiveness of these reagents is directly related to the acidity of the hydroxybenzotriazole derivative they incorporate.
-
HATU is generally the most effective at suppressing racemization. [5][6] It is based on 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the ring is electron-withdrawing, making HOAt more acidic than HOBt.[7] This leads to a more reactive active ester and provides anchimeric assistance (neighboring group participation) during aminolysis, accelerating the desired coupling reaction.[2][3]
-
HCTU is based on 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). The electron-withdrawing chlorine atom also increases acidity compared to HOBt, making HCTU generally more reactive and efficient than HBTU.[8]
-
HBTU is based on 1-Hydroxybenzotriazole (HOBt). While a classic and effective reagent, it is considered the least reactive of the three, and therefore may allow for more racemization during particularly difficult or slow couplings.[5]
For routine couplings, all three are excellent. For sterically hindered couplings or with racemization-prone residues, HATU is the preferred choice .[5]
Q5: What are OxymaPure® and COMU®, and how do they compare?
A: These represent a newer class of reagents developed to improve upon the safety and efficacy of benzotriazoles.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate) is an additive used with carbodiimides (like DIC) as a non-explosive and highly effective alternative to HOBt and HOAt.[1] It provides high coupling rates with low racemization.[1][2]
-
COMU® is a standalone coupling reagent that incorporates the OxymaPure moiety. It is an aminium salt with reactivity and efficiency comparable or even superior to HATU.[1][7] Key advantages of COMU include high solubility, a better safety profile, and the ability to function efficiently with just one equivalent of base in some cases, which can further reduce racemization risk.[5][7]
Troubleshooting Guide: Practical Strategies & Protocols
This section provides actionable solutions to common problems encountered during synthesis.
Q: I'm observing significant racemization. Which amino acids are the most susceptible?
A: While any amino acid (except glycine) can racemize under harsh conditions, some are notoriously prone to it. You should take special precautions when coupling:
-
Histidine (His): The imidazole side chain can act as a base, catalyzing the abstraction of the α-proton. Fmoc-His(Trt)-OH is particularly susceptible.[9][10]
-
Cysteine (Cys): The thiol group in the side chain can be easily oxidized, and the sulfur atom can influence the acidity of the α-proton.[9]
-
Phenylalanine (Phe) and other Aryl Glycines: The aromatic side chains can stabilize the enolate intermediate, promoting racemization.
-
Sterically Hindered Amino Acids: Any amino acid involved in a sterically hindered coupling (e.g., Aib, or coupling to a bulky N-methyl amino acid) is at higher risk. The slow rate of the desired coupling reaction gives the racemization pathway more time to occur.
Q: How should I modify my protocol when using a racemization-prone amino acid?
A: A multi-faceted approach is required. The goal is to maximize the rate of coupling while minimizing exposure to conditions that favor racemization. Use the following flowchart to guide your decisions.
Caption: Decision-making workflow for minimizing racemization.
Q: Can using too much base increase racemization? What is the correct amount?
A: Absolutely. Excess base is one of the primary drivers of racemization.[1][2] The base is what abstracts the α-proton, so the higher its concentration, the faster the rate of racemization.
-
Standard Protocol: For aminium reagents like HBTU and HATU, the standard is 2 equivalents of base (relative to the amino acid). One equivalent is needed to neutralize the protonated amine of the resin-bound peptide, and the second is required to facilitate the coupling reaction itself.
-
For COMU: This reagent can often perform well with as little as 1 equivalent of base, reducing the risk.[5]
-
Recommendation: Never use a large excess of base. If your amino acid is provided as a hydrochloride or TFA salt, you will need an additional equivalent of base to neutralize it. In these cases, using a weaker base like N-methylmorpholine (NMM) is strongly advised.[1][2]
Q: Do temperature and solvent choice matter?
A: Yes, both can have a significant impact.
-
Temperature: While higher temperatures increase the rate of coupling, they also dramatically increase the rate of racemization. For sensitive couplings, it is highly recommended to work at ambient temperature or even cool the reaction vessel to 0°C.[9]
-
Solvent: The primary role of the solvent is to ensure all reactants are fully dissolved and to properly swell the solid-phase resin. Poor swelling or solubility can lead to aggregation and slow coupling, which indirectly increases the risk of racemization.[9] N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior resin-swelling properties and ability to disrupt aggregation.[9]
Experimental Protocol: Low-Racemization Coupling on Solid Phase
This protocol is designed for coupling a sensitive amino acid (e.g., Fmoc-His(Trt)-OH) during solid-phase peptide synthesis (SPPS).
Reagents & Molar Equivalents (relative to resin loading):
-
Fmoc-Amino Acid: 4.0 eq.
-
HATU: 3.9 eq.
-
2,4,6-Collidine or NMM: 8.0 eq.
-
Solvent: NMP
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with NMP.
-
Amino Acid Solution: In a separate vessel, dissolve the Fmoc-Amino Acid (4.0 eq.) and HATU (3.9 eq.) in NMP.
-
Activation (In-situ): Add the 2,4,6-Collidine (8.0 eq.) to the amino acid/HATU solution. Immediately add this activation mixture to the prepared resin. Do not allow the activation mixture to stand for more than 1-2 minutes before adding it to the resin.
-
Coupling: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for reaction completion. If the coupling is sluggish, the reaction time can be extended, but avoid heating.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents and byproducts.
Comparative Data Summary
Table 1: Comparison of Common Coupling Reagents and Additives
| Reagent/Additive | Active Moiety | Relative Reactivity & Racemization Suppression | Key Considerations |
| HBTU/HOBt | OBt Ester | Good: The classic standard. Effective for most couplings but may show racemization in difficult cases.[5][6] | Cost-effective and widely used. HOBt is explosive in its anhydrous form.[1] |
| HCTU/6-Cl-HOBt | O-6-ClBt Ester | Very Good: More reactive than HBTU due to the electron-withdrawing Cl group.[8] Lower racemization than HBTU. | Good balance of cost and performance. Reported to be less allergenic.[6] |
| HATU/HOAt | OAt Ester | Excellent: Generally considered the most effective benzotriazole reagent for speed and racemization suppression.[5][6][7] | Higher cost. The reagent of choice for difficult, sterically hindered, or racemization-prone couplings.[5] |
| COMU/OxymaPure® | Oxyma Ester | Excellent: Reactivity is comparable or superior to HATU. Very low racemization potential.[1][7] | Safer (non-explosive) alternative. Byproducts are water-soluble, aiding in purification.[7] |
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi XDC. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Zheng, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Aapptec.com. [Link]
-
Patil, V. S., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2049-2058. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]
-
Corlianò, N., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 643. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Benzotriazole-1-carboxamide Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of Benzotriazole-1-carboxamide. Moving from the bench to pilot or production scale introduces challenges that can impact yield, purity, and safety. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and efficient scale-up process.
Section 1: Synthesis Overview and Core Scale-Up Challenges
This compound is a versatile compound, often used as a building block in organic synthesis and as a corrosion inhibitor.[1] Its synthesis typically involves the formation of the benzotriazole ring followed by the addition of the carboxamide group. A common and effective route proceeds from 1,2-diaminobenzene (o-phenylenediamine).[2]
The primary synthesis pathway involves two key steps:
-
Diazotization & Cyclization: Reacting o-phenylenediamine with a nitrite source (like sodium nitrite) in an acidic medium (like acetic acid) to form the benzotriazole ring.[3] This step is highly exothermic and requires careful temperature control.[4]
-
Carbamoylation: Introduction of the carboxamide group onto the benzotriazole nitrogen. This can be achieved through various reagents, with one effective method being the reaction with a carbamoyl chloride substitute.[2]
General Synthesis Workflow
The diagram below illustrates the typical workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
-
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Avhad, K. C., & Upasani, C. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Retrieved January 27, 2026, from [Link]
-
A Review on: Synthesis of Benzotriazole. (2024). International Journal of Advanced Research in Innovative Ideas and Education, 10(2). Retrieved January 27, 2026, from [Link]
- CN101029031A - Synthesis process of carboxyl benzotriazole. (n.d.). Google Patents.
-
Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 17-23. Retrieved January 27, 2026, from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences, 27(2), 143-156. Retrieved January 27, 2026, from [Link]
-
Naimi, A., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 26(9), 1951-1973. Retrieved January 27, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 27, 2026, from [Link]
- US3334054A - Purification of benzotriazole. (n.d.). Google Patents.
-
Katritzky, A. R., et al. (2000). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines. Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved January 27, 2026, from [Link]
-
Why did my amide syntesis does not work? (2021, April 14). ResearchGate. Retrieved January 27, 2026, from [Link]
-
1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
-
Synthesis of benzotriazole derivatives. (2021). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]
-
4(or 5)-Methyl-1H-benzotriazole. (2015, July). Lanxess. Retrieved January 27, 2026, from [Link]
-
Confining a Biocatalyst for Highly Efficient and Selective Synthesis of Carboxamide Derivatives under Continuous-Flow. (2016). AKJournals. Retrieved January 27, 2026, from [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com. Retrieved January 27, 2026, from [Link]
- JP2007224014A - Method for purification of benzotriazole derivative. (n.d.). Google Patents.
-
Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth. Retrieved January 27, 2026, from [Link]
-
Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). Journal of Chemical and Pharmaceutical Research. Retrieved January 27, 2026, from [Link]
-
Benzotriazole Synthesis. (2022, January 24). YouTube. Retrieved January 27, 2026, from [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019, April 7). Quora. Retrieved January 27, 2026, from [Link]
-
How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. Retrieved January 27, 2026, from [Link]
Sources
Validation & Comparative
The Chemist's Crossroads: A Comparative Guide to Benzotriazole-1-carboxamides and Carbodiimides for Amide Bond Formation
For the synthetic chemist, particularly those in drug development and peptide science, the creation of an amide bond is a foundational and frequent task. The choice of coupling reagent is paramount, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of two cornerstone classes of coupling reagents: the classic carbodiimides and the widely adopted benzotriazole-1-carboxamide-based aminium/uronium salts. We will delve into their mechanisms, weigh their respective advantages and disadvantages with supporting data, and provide field-proven experimental protocols.
The Fundamental Challenge: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a condensation.[1] The carboxyl proton is readily transferred to the basic amine, forming a stable and unreactive carboxylate-ammonium salt. To overcome this, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[1]
The Workhorse Reagents: Carbodiimides (DCC, EDC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been mainstays in amide synthesis for decades.[1] Their enduring popularity stems from their effectiveness and low cost.
Mechanism of Action
The carbodiimide-mediated coupling proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide bond.
However, the O-acylisourea intermediate is prone to two significant side reactions:
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, the intermediate can facilitate the formation of a 5(4H)-oxazolone, which readily tautomerizes, leading to a loss of stereochemical integrity.[1]
-
N-Acylurea Formation: The highly reactive intermediate can undergo an intramolecular O→N acyl shift, forming a stable and unreactive N-acylurea byproduct. This rearrangement consumes the activated acid and reduces the overall yield.[1]
To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or its less explosive and often more effective modern counterpart, OxymaPure, are almost always used. These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to racemization and rearrangement while remaining sufficiently reactive towards the amine.[1]
The High-Performance Reagents: Benzotriazole-1-carboxamides (HBTU, HATU, COMU)
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU are aminium/uronium salts that have become the go-to choice for challenging couplings, including solid-phase peptide synthesis (SPPS).[1][2]
Mechanism of Action
Contrary to their historical classification as uronium salts, structural studies have shown that reagents like HBTU and HATU exist as the more reactive aminium (guanidinium) isomers.[2] In the presence of a base (typically a non-nucleophilic amine like DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the central carbon of the aminium salt, displacing the benzotriazole moiety to form an active ester (in situ). This active ester is then rapidly acylated by the amine.
Sources
A Spectroscopic Guide to Differentiating Benzotriazole-1-carboxamide Isomers
In the landscape of drug development and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research. Benzotriazole derivatives, prized for their utility as corrosion inhibitors, UV stabilizers, and versatile synthetic intermediates, often present as isomers with distinct physical and chemical properties. A common challenge lies in distinguishing between isomers where a functional group is appended to either a nitrogen atom of the triazole ring or a carbon atom of the benzene ring. This guide provides an in-depth spectroscopic comparison of two such isomers: 1H-Benzotriazole-1-carboxamide and 1H-Benzotriazole-5-carboxamide .
This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these isomers produce different spectroscopic signatures, researchers can confidently identify and characterize their compounds. All experimental data presented herein is supported by established methodologies and authoritative sources to ensure scientific integrity.
The Structural Distinction: N-Acyl vs. C-Acyl
The fundamental difference between the two isomers lies in the point of attachment of the carboxamide group (-CONH₂). In 1H-Benzotriazole-1-carboxamide, the group is bonded to a nitrogen atom of the triazole ring, creating an N-acyl derivative. In contrast, 1H-Benzotriazole-5-carboxamide features the carboxamide group bonded to the C5 carbon of the benzene ring, making it a C-acyl derivative. This seemingly subtle difference profoundly impacts the electronic environment of the entire molecule, leading to distinct and predictable variations in their NMR, IR, and Mass Spectra.
Caption: Molecular structures of the N-acyl and C-acyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The position of the electron-withdrawing carboxamide group dictates the chemical shifts of the protons and carbons in both the benzene and triazole rings.
¹H NMR Spectroscopy
In 1H-Benzotriazole-1-carboxamide , the carboxamide group is directly attached to the triazole ring. This N-acylation significantly deshields the protons on the benzene ring, particularly H4 and H7, which are closest to the triazole moiety. The spectrum is expected to show a complex multiplet pattern for the four aromatic protons.
For 1H-Benzotriazole-5-carboxamide , the carboxamide is on the benzene ring. This leads to a more distinct splitting pattern. The proton at the C4 position is ortho to the carboxamide group and is expected to be the most downfield-shifted aromatic proton. The proton at C6 will also be influenced, while the proton at C7, being furthest from the substituent, will be the least affected.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide an even clearer distinction. The most telling signal is that of the carbonyl carbon (C=O). In 1H-Benzotriazole-1-carboxamide , the carbonyl carbon is part of an amide linked to a nitrogen of the heterocyclic ring. In contrast, for 1H-Benzotriazole-5-carboxamide , the carbonyl is attached to an aromatic carbon. This difference in bonding environment leads to a noticeable difference in their chemical shifts.
Furthermore, the symmetry and substitution pattern of the benzene ring carbons are markedly different. In the 1-substituted isomer, the benzene ring retains a degree of symmetry, leading to two pairs of chemically equivalent carbons (C4/C7 and C5/C6). In the 5-substituted isomer, this symmetry is broken, and four distinct signals are expected for the benzene ring carbons attached to hydrogen, in addition to the two quaternary carbons.
Table 1: Comparative NMR Data (Predicted and Analog-Based)
| Parameter | 1H-Benzotriazole-1-carboxamide | 1H-Benzotriazole-5-carboxamide (from Carboxylic Acid Analog) [1] | Rationale for Difference |
| ¹H NMR Aromatic Protons (ppm) | Expected complex multiplets, ~7.5 - 8.4 ppm | H4: ~8.5 ppm (s), H6: ~8.0 ppm (d), H7: ~7.9 ppm (d) | C-substitution in the 5-isomer creates a more defined ABC pattern on the benzene ring. |
| ¹³C NMR Carbonyl (C=O) (ppm) | Expected ~150-155 ppm | ~168 ppm | The carbonyl in the N-acyl isomer is electronically different from the aryl ketone carbonyl in the C-acyl isomer. |
| ¹³C NMR Benzene Carbons (ppm) | Two signals expected for CH carbons due to symmetry. | Four distinct signals expected for CH carbons. | Loss of symmetry in the 5-substituted isomer makes all benzene carbons magnetically non-equivalent. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the functional groups present. Both isomers will exhibit characteristic amide and benzotriazole vibrations, but with subtle, telling differences.
For both molecules, the N-H stretching vibrations of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching (Amide I band) is a strong absorption typically found between 1650 and 1700 cm⁻¹.
The key distinction lies in the fingerprint region. In 1H-Benzotriazole-1-carboxamide , the C=O group's electronic coupling with the triazole ring will influence the ring vibration modes. For 1H-Benzotriazole-5-carboxamide , the C=O is conjugated with the benzene ring, which will lower its stretching frequency compared to a non-conjugated amide. Furthermore, the out-of-plane C-H bending vibrations of the benzene ring will differ. The 5-substituted isomer will show a pattern indicative of 1,2,4-trisubstitution.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1H-Benzotriazole-1-carboxamide (Predicted) | 1H-Benzotriazole-5-carboxamide (from Carboxylic Acid Analog) [1] |
| N-H Stretch (Amide) | ~3400, ~3200 | ~3400, ~3200 |
| C=O Stretch (Amide I) | ~1700-1720 | ~1680-1690 |
| Benzene Ring C=C Stretch | ~1600, ~1470 | ~1610, ~1450 |
| N=N Stretch (Triazole) | ~1400-1450 | ~1400-1450 |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Both isomers have the same molecular formula (C₇H₆N₄O) and therefore the same molecular weight (162.15 g/mol ). Electron ionization mass spectrometry (EI-MS) will, however, produce different fragmentation patterns, providing a clear method for their differentiation.
The molecular ion peak [M]⁺ at m/z = 162 will be observed for both. The key is the subsequent fragmentation.
1H-Benzotriazole-1-carboxamide is expected to readily lose the carbamoyl group (•CONH₂) as a radical, leading to a strong peak corresponding to the benzotriazole cation at m/z = 119. This ion can then fragment further by losing N₂, resulting in a peak at m/z = 91.
1H-Benzotriazole-5-carboxamide , on the other hand, will likely undergo fragmentation of the benzene ring system. A common fragmentation would be the loss of CO, followed by HCN, characteristic of aromatic amides. The benzotriazole ring itself is quite stable.
Caption: Plausible EI-MS fragmentation pathways for the two isomers.
Experimental Protocols
To ensure the reproducibility of spectroscopic data, standardized protocols are essential. The following outlines the general methodologies for acquiring the spectra discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the benzotriazole-carboxamide isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the chosen solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathway.
Caption: A generalized workflow for the spectroscopic analysis of isomers.
Conclusion
The differentiation of 1H-Benzotriazole-1-carboxamide and 1H-Benzotriazole-5-carboxamide is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive evidence by revealing the distinct electronic environments of the aromatic and carbonyl groups. FTIR offers complementary information on functional group vibrations and substitution patterns, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation pathways. By understanding the underlying principles that govern these spectroscopic differences, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and progression of their scientific endeavors.
References
-
Katritzky, A.R., Lan, X., Yang, J.Z., & Denisko, O.V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409-548. [Link]
-
PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Avhad, K. C., & Upadhyay, P. R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
- Patil, S., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 458-464.
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A Comparative Guide to the Quantitative Analysis of Benzotriazole Impurities by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of benzotriazole and its impurities, with a primary focus on High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, presents detailed protocols, and offers a comparative assessment of alternative analytical techniques to ensure robust and reliable impurity profiling.
Introduction: The Critical Need for Impurity Profiling of Benzotriazole
Benzotriazole (BTA) is a heterocyclic compound widely utilized in various industrial applications, including as a corrosion inhibitor in pharmaceuticals and as a synthetic intermediate.[1] Its chemical structure, a fusion of a benzene ring and a 1,2,3-triazole ring, makes it a stable molecule.[2] However, during its synthesis and storage, various impurities can arise, including process-related impurities and degradation products.[3] According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, it is imperative to identify and quantify impurities to ensure the safety and efficacy of the final drug product.[3]
The primary synthesis route for benzotriazole involves the reaction of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid).[4] This process can lead to several potential impurities, such as unreacted starting materials, intermediates, and by-products from side reactions. Furthermore, benzotriazole can degrade under stress conditions like oxidation and UV light, leading to the formation of hydroxylated and ring-opened byproducts.[5]
This guide will focus on a robust, stability-indicating HPLC method as the primary analytical technique for the quantitative determination of benzotriazole impurities. We will then compare this method with alternative approaches, providing the necessary data and insights to help you select the most appropriate technique for your specific analytical needs.
The Primary Method: A Stability-Indicating Reversed-Phase HPLC Approach
A stability-indicating analytical method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential impurities and degradation products. For benzotriazole, a reversed-phase HPLC (RP-HPLC) method with UV detection is a widely accepted and robust technique.[6]
Rationale for Method Selection
The choice of a C18 stationary phase is based on its versatility and proven ability to retain and separate a wide range of moderately polar to non-polar compounds, including benzotriazole and its likely impurities.[6] A gradient elution is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time, providing good peak shapes and resolution.
The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of selectivity. The use of a phosphate buffer helps to control the pH and maintain the consistent ionization state of the analytes, which is crucial for reproducible retention times. UV detection is suitable for benzotriazole and its aromatic impurities due to their chromophoric nature.
Experimental Protocol: A Representative Stability-Indicating HPLC Method
This protocol is a representative method synthesized from established principles and available literature. It is intended as a starting point for method development and validation in your laboratory.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of Benzotriazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the benzotriazole sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the benzotriazole sample. The following conditions are recommended:
-
Acid Degradation: 1 N HCl at 60 °C for 2 hours.
-
Base Degradation: 1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the appropriate concentration with the diluent before injection.
Data Interpretation and System Suitability
The chromatograms from the forced degradation studies should show adequate separation of the benzotriazole peak from any degradation product peaks. System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be established and monitored to ensure the ongoing performance of the method.
Comparative Analysis of Analytical Techniques
While RP-HPLC with UV detection is a robust and widely used method, other techniques offer specific advantages in terms of speed, sensitivity, and specificity. This section compares the primary HPLC method with Ultra-High-Performance Liquid Chromatography (UPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS).
HPLC vs. UPLC
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This results in significant improvements in both resolution and speed of analysis.
Performance Comparison:
| Parameter | HPLC | UPLC |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 2-10 min) |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher (due to sharper peaks) |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
| Cost | Lower initial investment | Higher initial investment |
Rationale for Choosing UPLC: For high-throughput laboratories where speed is critical, UPLC offers a significant advantage. The increased resolution can also be beneficial for separating closely eluting impurities that may co-elute in a standard HPLC method.
HPLC-UV vs. HPLC-MS
Coupling HPLC with a Mass Spectrometric (MS) detector provides structural information about the analytes, which is invaluable for impurity identification.
Performance Comparison:
| Parameter | HPLC-UV | HPLC-MS |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on mass-to-charge ratio) |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) |
| Impurity Identification | Requires isolation and other techniques (e.g., NMR) | Provides molecular weight and fragmentation data for structural elucidation |
| Cost & Complexity | Lower, simpler operation | Higher, more complex operation and data analysis |
Rationale for Choosing HPLC-MS: When unknown impurities are detected, HPLC-MS is the gold standard for their identification. It provides definitive structural information that is required for regulatory submissions. For routine quality control of known impurities, HPLC-UV is often sufficient and more cost-effective.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow for the primary HPLC method and the decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for the quantitative analysis of benzotriazole impurities using HPLC.
Caption: Decision tree for selecting the appropriate analytical method for benzotriazole impurity analysis.
Conclusion
The quantitative analysis of benzotriazole impurities is a critical aspect of quality control in the pharmaceutical industry. A well-validated, stability-indicating RP-HPLC method provides a robust and reliable platform for this purpose. The choice of analytical technique should be guided by the specific requirements of the analysis, with UPLC offering advantages in speed and resolution for high-throughput environments, and HPLC-MS being indispensable for the identification of unknown impurities. By understanding the principles behind these methods and following a systematic approach to method development and validation, researchers can ensure the quality and safety of products containing benzotriazole.
References
- Manne, R., Appanagari, R. R., Iska, R. S., Abbu, H. H., & Bojedla, R. K. (2020). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. North Asian International Research Journal of Pharmaceutical & Medical Science, 4(8).
- Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors From Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 77(22), 7415–7420.
- Shimadzu Corporation. (n.d.).
- Wang, Y., Chen, S., Li, Y., Liu, C., & Cai, M. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 8(3), 568-578.
- Raska, L. A. (2021). Benzotriazole and Tolytriazole Analysis in Select Surface Waters near Wilmington Air Park.
- A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (2018). CN108572228B.
- Damschroder, R. E., & Peterson, W. D. (1955). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p. 106.
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PubChem. (n.d.). Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]
- Process for the preparation of benzotriazole deriv
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- Karagöz, Z., Oguz, U. I., & Genç, M. (2023). Synthesis, solvatochromic analysis, and theoretical studies of benzotriazole derivatives. Bitlis Eren Univ. Sci. J., 12(2), 568-577.
- ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
- Patel, K., & Patel, M. (2015). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 433-439.
- European Chemicals Agency. (n.d.). Benzotriazole.
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Pharmaceutical and Allied Sciences, 20(3), 3624-3631.
- Kumar, A., & Saini, G. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.
- Avhad, M. R., & Upadhyay, P. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215–225.
- Shreeyash Pharmacy Aurangabad. (2021, June 11). Expt No-06: To Synthesize Benzotriazole [Video]. YouTube.
- Pharmacy Infoline. (n.d.).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in New Drug Substances Q3A(R2).
- A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (2018). CN108572228B.
- Wang, Y., Chen, S., Li, Y., Liu, C., & Cai, M. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 8(3), 568-578.
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The A-Team of Amide Synthesis: A Comparative Guide to N-Acylbenzotriazoles and TBTU
In the landscape of synthetic chemistry, the formation of the amide bond is a cornerstone reaction, pivotal to the construction of peptides, pharmaceuticals, and advanced materials. The choice of coupling reagent is critical, dictating the reaction's efficiency, the integrity of chiral centers, and the purity of the final product. This guide offers an in-depth comparison of two powerful methodologies: the use of N-acylbenzotriazoles and the well-established uronium salt, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
While the query specified Benzotriazole-1-carboxamide, it is crucial to clarify its primary role. This compound is a reagent principally used for the synthesis of ureas, acting as a stable and effective carbamoyl chloride substitute.[1][2] For a direct and relevant comparison in the broader context of amide synthesis from carboxylic acids and amines, we will focus on the closely related and highly effective N-acylbenzotriazoles as the benchmark against TBTU.
Mechanism of Action: A Tale of Two Activation Pathways
The efficacy of a coupling reagent lies in its ability to convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. Both N-acylbenzotriazoles and TBTU achieve this, but through distinct mechanistic pathways.
The TBTU Pathway: In Situ Activation via an OBt Ester
TBTU is a uronium salt that facilitates amide bond formation by generating a highly reactive O-acylisourea intermediate, which then rapidly converts to an active HOBt (1-hydroxybenzotriazole) ester.[3] This process is typically carried out in the presence of a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid.
The key steps are:
-
Carboxylate Formation: The base deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of TBTU, leading to the formation of an active HOBt ester and the release of tetramethylurea as a byproduct.[3]
-
Aminolysis: The amine nucleophile attacks the activated ester, forming the desired amide bond and regenerating HOBt.
Caption: Mechanism of TBTU-mediated amide bond formation.
A significant concern with TBTU, particularly in peptide synthesis, is the potential for racemization of the activated amino acid.[4] The basic conditions and the highly reactive nature of the intermediates can lead to the formation of an oxazolone, which is prone to epimerization.[4]
The N-Acylbenzotriazole Pathway: A Stable, Isolable Acylating Agent
N-acylbenzotriazoles function as neutral, isolable, and highly efficient acylating reagents.[5][6] This methodology involves a two-step process: first, the synthesis of the N-acylbenzotriazole from a carboxylic acid, and second, the reaction of this stable intermediate with an amine.
The synthesis of N-acylbenzotriazoles can be achieved through various methods, including the use of thionyl chloride or other activating agents.[7] Once formed, these reagents offer several advantages:
-
Stability: They are often crystalline solids that are stable to storage and handling, unlike many highly reactive acylating agents.[7]
-
Neutral Acylation: The subsequent reaction with an amine proceeds under neutral conditions, minimizing base-induced side reactions and racemization.[5]
-
Simple Workup: The byproduct, benzotriazole, is water-soluble and easily removed during workup.
Caption: The two-step amide synthesis using N-acylbenzotriazoles.
Head-to-Head Comparison: Performance and Practicality
| Feature | TBTU | N-Acylbenzotriazoles |
| Reaction Type | One-pot, in situ activation | Often a two-step process (synthesis of acylating agent, then amidation) |
| Activation Speed | Very fast, often complete within minutes to a few hours.[8][9] | The amidation step is typically fast, but the initial synthesis of the acylating agent adds to the overall time. |
| Yields | Generally high to excellent.[3] | Generally high to excellent.[5][6] |
| Racemization Risk | Moderate to high, especially with sensitive substrates, due to the need for a base.[4] Using additives like HOBt can mitigate this. | Low, as the acylation step proceeds under neutral conditions.[10] |
| Byproducts | Tetramethylurea (water-soluble) and HOBt (water-soluble). | Benzotriazole (water-soluble). |
| Reagent Stability | Stable solid, but can be moisture-sensitive. | The N-acylbenzotriazole intermediates are often stable, isolable solids.[7] |
| Substrate Scope | Broad, including sterically hindered amino acids.[11] | Broad, effective for primary, secondary, and tertiary amides.[5] |
| Cost-Effectiveness | TBTU is a commercially available but relatively expensive reagent. | Can be more cost-effective if the N-acylbenzotriazole is synthesized in-house from inexpensive starting materials. |
| Ease of Use | Simple one-pot procedure.[3] | Requires an additional step for preparing the acylating agent, but the subsequent amidation is straightforward. |
Experimental Protocols: A Practical Guide
Protocol 1: Amide Synthesis using TBTU
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Addition of Reagents: Add TBTU (1.0-1.2 eq.) and a tertiary amine base such as DIPEA (2.0-3.0 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis via an N-Acylbenzotriazole
This protocol is divided into two stages: synthesis of the N-acylbenzotriazole and the subsequent amidation.
Stage A: Synthesis of N-Acylbenzotriazole
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and 1H-benzotriazole (1.1 eq.) in an anhydrous solvent (e.g., THF or DCM), add thionyl chloride (1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Isolation: The N-acylbenzotriazole can often be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. The crude product can be washed with a non-polar solvent (e.g., hexanes) to remove impurities.
Stage B: Amidation
-
Preparation: Dissolve the isolated N-acylbenzotriazole (1.0 eq.) in a suitable solvent (e.g., THF or DCM).
-
Amine Addition: Add the amine (1.0-1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine to remove the benzotriazole byproduct.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide as described in Protocol 1.
Decision-Making Workflow: Choosing Your Reagent
Caption: A workflow for selecting between TBTU and N-acylbenzotriazoles.
Conclusion
Both TBTU and the N-acylbenzotriazole methodology are formidable tools in the synthetic chemist's arsenal for constructing amide bonds. TBTU offers the convenience of a rapid, one-pot procedure and is highly effective for a wide range of substrates, though caution must be exercised to control racemization. The N-acylbenzotriazole approach, while typically involving an additional synthetic step, provides a robust and mild route to amides with a minimal risk of epimerization, making it an excellent choice for sensitive or high-value substrates. The ultimate decision will hinge on the specific requirements of the synthesis, balancing the need for speed and convenience against the imperative for stereochemical purity and cost-effectiveness.
References
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ARKAT USA, Inc. N-Acylation in combinatorial chemistry. ARKIVOC 2004 (i) 12-35. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]
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Perry, C. J., Holding, K., & Tyrrell, E. (2008). Simple, Novel Synthesis for 1-Carbamoyl-lH-benzotriazole and Some of Its Analogs. Synthetic Communications, 38(19), 3354–3365. [Link]
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D’Andrea, L. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 599. [Link]
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ARKAT USA, Inc. Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. [Link]
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Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 204(2), 284-291. [Link]
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Organic Chemistry Portal. Benzotriazole synthesis. [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
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ARKAT USA, Inc. Synthesis of mono- and N,N-disubstituted ureas. [Link]
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ACS Publications. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. [Link]
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ARKAT USA, Inc. Synthesis of N-acylbenzotriazole using acid anhydride. [Link]
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Organic-Synthesis.com. Acid-Amine Coupling using TBTU. [Link]
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Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 4086–4089. [Link]
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Ghorab, M. M., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2645. [Link]
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Katritzky, A. R., et al. (2002). 1-(α-Boc-aminoacyl)benzotriazoles: stable chiral α-aminoacylation reagents. Tetrahedron: Asymmetry, 13(21), 2341-2344. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
